molecular formula C10H12N2O3 B1330568 Ethyl 4-(carbamoylamino)benzoate CAS No. 13289-38-8

Ethyl 4-(carbamoylamino)benzoate

Cat. No.: B1330568
CAS No.: 13289-38-8
M. Wt: 208.21 g/mol
InChI Key: HLVGAFHZUPLCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(carbamoylamino)benzoate is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 262636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-(carbamoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-15-9(13)7-3-5-8(6-4-7)12-10(11)14/h3-6H,2H2,1H3,(H3,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVGAFHZUPLCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70312788
Record name ethyl 4-(carbamoylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13289-38-8
Record name 13289-38-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-(carbamoylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-(carbamoylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 4-(carbamoylamino)benzoate, a molecule of interest in contemporary chemical and pharmaceutical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, synthesis, physicochemical properties, and its emerging significance as a structural motif in medicinal chemistry.

Chemical Identity and Nomenclature

This compound is a small organic molecule that incorporates a ureido group linked to a benzoate scaffold. Understanding its precise chemical identity is fundamental for unambiguous communication in research and development.

IUPAC Name: this compound

Synonyms: A variety of synonyms are used in literature and commercial listings, with the most common being:

  • Ethyl 4-ureidobenzoate

  • Ethyl p-ureidobenzoate

CAS Number: 13289-38-8

The core structure consists of an ethyl ester of 4-aminobenzoic acid where the amino group is substituted with a carbamoyl moiety (-C(O)NH₂). This "ureido" linkage is a critical feature, bestowing specific chemical properties and biological potential upon the molecule.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and efficient pathway begins with the preparation of its precursor, Ethyl 4-aminobenzoate, followed by the introduction of the ureido group.

Synthesis of the Precursor: Ethyl 4-aminobenzoate

A robust and well-documented method for the synthesis of Ethyl 4-aminobenzoate is the reduction of Ethyl 4-nitrobenzoate. Several reduction strategies exist, with catalytic hydrogenation being a highly efficient and clean method.

Experimental Protocol: Catalytic Hydrogenation of Ethyl 4-nitrobenzoate [1][2]

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve Ethyl 4-nitrobenzoate (1.0 equivalent) in 95% ethanol.

  • Catalyst Addition: Add a catalytic amount of platinum oxide (PtO₂).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere with vigorous shaking or stirring until the theoretical amount of hydrogen has been consumed. This process typically takes a short amount of time under appropriate pressure and temperature conditions.

  • Workup: Upon completion, the catalyst is removed by filtration. The filtrate, containing the desired Ethyl 4-aminobenzoate, is then concentrated under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ether, to yield the final product.[1][2]

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent solvent for both the starting material and the product, and it is compatible with the catalytic hydrogenation process.

  • Platinum Oxide Catalyst: Platinum-based catalysts are highly effective for the reduction of aromatic nitro groups to amines, offering high efficiency and selectivity.

  • Hydrogen Atmosphere: Hydrogen gas is the reducing agent in this reaction, and maintaining a positive pressure ensures a sufficient supply for the reaction to proceed to completion.

Formation of the Ureido Moiety: Synthesis of this compound

The introduction of the ureido group onto the amino function of Ethyl 4-aminobenzoate can be achieved through various methods. A classical and effective approach involves the reaction with an in situ generated isocyanic acid from the hydrolysis of a cyanate salt in an acidic medium.

Experimental Protocol: Ureido Group Formation

  • Dissolution: Dissolve Ethyl 4-aminobenzoate (1.0 equivalent) in a mixture of water and a suitable acid, such as acetic acid or hydrochloric acid, to form the corresponding ammonium salt. This enhances its solubility in the aqueous medium.

  • Cyanate Addition: A solution of an alkali metal cyanate, typically potassium cyanate (KOCN), in water is then added portion-wise to the stirred solution of the Ethyl 4-aminobenzoate salt.

  • Reaction: The reaction is typically stirred at room temperature or with gentle heating for a specified period to allow for the formation of the ureido linkage.

  • Precipitation and Isolation: Upon completion of the reaction, the product, this compound, often precipitates from the reaction mixture. The solid product is then collected by filtration.

  • Purification: The crude product is washed with water to remove any remaining inorganic salts and then dried. Further purification can be achieved by recrystallization from a suitable solvent to obtain a product of high purity.

Mechanistic Insight:

The key reactive species in this transformation is isocyanic acid (HNCO), which is generated in situ from the protonation of the cyanate anion. The nucleophilic amino group of Ethyl 4-aminobenzoate then attacks the electrophilic carbon atom of isocyanic acid, leading to the formation of the stable ureido bond.

Diagram of Synthesis Workflow:

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis A Ethyl 4-nitrobenzoate B Catalytic Hydrogenation (H₂, PtO₂, Ethanol) A->B Reduction C Ethyl 4-aminobenzoate B->C D Reaction with Potassium Cyanate (Acidic conditions) C->D Ureido Formation E This compound D->E

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and a complete spectroscopic characterization are essential for the quality control and application of this compound.

Table of Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₃-
Molecular Weight 208.21 g/mol -
Appearance White to off-white solid-
Melting Point Data not consistently available in searched literature.-
Solubility Expected to have limited solubility in water and higher solubility in polar organic solvents like ethanol, methanol, and DMSO.Inferred from related structures.
pKa Data not available. The ureido protons are weakly acidic, and the ester is neutral.-
LogP Data not available. Estimated to be moderately lipophilic.-

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the benzene ring (two doublets in the para-substituted pattern), and exchangeable protons for the NH groups of the ureido moiety.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and ureido groups, the carbons of the ethyl group, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the ureido group, C=O stretching of both the ester and ureido functionalities, and C-O stretching of the ester.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Relevance in Drug Discovery and Medicinal Chemistry

The ureido functional group is a privileged scaffold in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets. This property makes it a key component in the design of various enzyme inhibitors and receptor modulators.

Role as a Bioisostere and Pharmacophore:

The ureido moiety can act as a bioisostere for other functional groups, such as amides and carbamates, offering a different hydrogen bonding pattern and metabolic stability. It is a common pharmacophore in a number of approved drugs and clinical candidates.

Potential as a Scaffold for Kinase Inhibitors:

Many small molecule kinase inhibitors incorporate a ureido or a related diarylurea motif. This structural element is crucial for binding to the hinge region of the kinase active site, a key interaction for potent and selective inhibition. While the specific biological activity of this compound is not extensively documented in the public domain, its structure suggests potential as a building block for the synthesis of more complex molecules with kinase inhibitory activity.

Diagram of Ureido Moiety in Kinase Inhibition:

KinaseInhibition cluster_binding Kinase Active Site Hinge Hinge Region (Backbone NH) Pocket Hydrophobic Pocket Ureido Ureido Moiety (-NH-C(O)-NH-) Ureido->Hinge H-Bonding Aryl1 Aryl Group 1 Aryl1->Pocket Hydrophobic Interaction Aryl2 Aryl Group 2 Aryl2->Pocket Hydrophobic Interaction

Caption: General binding mode of a ureido-containing kinase inhibitor.

Conclusion

This compound is a molecule with a well-defined chemical structure and accessible synthetic routes. Its significance primarily lies in its potential as a versatile building block in the development of new chemical entities, particularly in the realm of medicinal chemistry. The presence of the ureido group provides a key structural feature for engaging with biological targets through hydrogen bonding. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.

References

  • Organic Syntheses, Coll. Vol. 1, p.240 (1941); Vol. 2, p.262 (1922). [Link]

  • Organic Syntheses, Coll. Vol. 2, p.255 (1943); Vol. 13, p.48 (1933). [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13289. In PubChem. Retrieved from [Link]

  • Organic Syntheses, Coll. Vol. 1, p.240 (1941); Vol. 2, p.262 (1922). [Link]

Sources

An In-depth Technical Guide to Ethyl 4-(carbamoylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Ethyl 4-(carbamoylamino)benzoate

This compound, systematically known as Ethyl 4-(ureido)benzoate, is an organic molecule that integrates a ureido functional group with a benzoate ester scaffold. This combination of a classic para-aminobenzoic acid (PABA) derivative structure with a urea moiety makes it a compound of significant interest in medicinal chemistry and drug discovery. The urea group is a powerful hydrogen-bond donor and acceptor, capable of forming stable and specific interactions with biological targets, a feature extensively exploited in modern drug design.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications grounded in the established roles of ureido-containing compounds in pharmacology.

The foundational structure is derived from ethyl 4-aminobenzoate, commonly known as benzocaine, a widely used local anesthetic. The introduction of the carbamoyl (ureido) group at the 4-position amine dramatically alters the molecule's electronic and steric properties, opening avenues for its investigation as a novel scaffold or intermediate in the synthesis of targeted therapeutics.

Core Molecular Attributes

While a dedicated commercial datasheet for this compound is not widely available, its core properties can be precisely determined from its structure. The parent acid, 4-Ureidobenzoic acid, is documented with a molecular formula of C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol . Esterification with ethanol yields the target compound.

PropertyValueSource
Systematic Name Ethyl 4-(ureido)benzoateIUPAC Nomenclature
Synonym This compoundCommon Nomenclature
Molecular Formula C₁₀H₁₂N₂O₃Calculated
Molecular Weight 208.22 g/mol Calculated

Calculations are based on standard atomic weights.

Strategic Synthesis of this compound

The synthesis of this compound is most logically achieved through the carbamoylation of its primary amine precursor, Ethyl 4-aminobenzoate (Benzocaine). This reaction is a standard transformation in organic chemistry, where the nucleophilic amine attacks isocyanic acid (HNCO). Isocyanic acid is a reactive and unstable species, which is typically generated in situ from the acidification of a cyanate salt, such as potassium cyanate (KOCN).[3]

The causality behind this experimental choice lies in its efficiency and the ready availability of the starting materials. Ethyl 4-aminobenzoate is a common and inexpensive chemical.[4][5] The reaction with potassium cyanate in a weakly acidic aqueous medium provides a direct and high-yielding route to the desired ureido product. The acid protonates the cyanate ion to form isocyanic acid, which is then readily attacked by the electron-rich amino group of benzocaine.

Experimental Protocol: Synthesis via Carbamoylation

This protocol is a self-validating system, as the progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product can be characterized by standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Materials:

  • Ethyl 4-aminobenzoate (Benzocaine) (1 mol. eq.)

  • Potassium cyanate (KOCN) (1.2 mol. eq.)

  • Acetic Acid

  • Deionized Water

  • Ethanol

  • Ethyl Acetate

  • Hexane

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 4-aminobenzoate (1.0 eq) in a 1:1 mixture of acetic acid and water at room temperature.

  • Preparation of Cyanate Solution: In a separate beaker, prepare a solution of potassium cyanate (1.2 eq) in deionized water.

  • Reaction Initiation: Add the potassium cyanate solution dropwise to the stirred solution of Ethyl 4-aminobenzoate over 30 minutes. The formation of a white precipitate may be observed.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid sequentially with cold deionized water to remove any remaining salts and unreacted potassium cyanate, followed by a cold ethanol wash.

  • Drying and Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification Benzocaine Ethyl 4-aminobenzoate in Acetic Acid/Water Reaction Dropwise Addition & Stirring (4-6h, RT) Benzocaine->Reaction KOCN Potassium Cyanate in Water KOCN->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Wash with H₂O & EtOH Filtration->Washing Drying Vacuum Drying Washing->Drying Recrystallization Recrystallization (if needed) Drying->Recrystallization Product Pure Product: Ethyl 4-(ureido)benzoate Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

The Ureido Moiety: A Pillar of Modern Drug Design

The inclusion of a ureido functional group is a well-established strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of drug candidates.[1][6] The urea linkage is recognized for its ability to act as a rigid, planar hydrogen-bonding unit that can effectively anchor a molecule within the binding site of a protein or enzyme.

Expertise & Experience in Causality: The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This trifecta of interaction points allows for a highly directional and strong binding profile, often referred to as a "bioisosteric replacement" for amide or carbamate bonds, but with distinct conformational and electronic properties. This is a key reason why researchers in drug development would synthesize or investigate a molecule like this compound. Its structure presents a scaffold that can be readily modified to probe interactions with specific therapeutic targets.

Authoritative Grounding: Numerous clinically approved drugs and late-stage clinical candidates incorporate the urea moiety. This functionality is central to the mechanism of action for a wide range of therapeutics, including:

  • Anticancer Agents: Sorafenib and Lenvatinib are multi-kinase inhibitors where the urea group is critical for binding to the ATP-binding pocket of kinases like VEGFR and PDGFR.[1]

  • Anti-Infective Agents: Ureido-penicillins are a class of antibiotics, and other urea derivatives have shown potent activity against bacteria, fungi, and viruses like HIV.[7]

  • Enzyme Inhibitors: Urea derivatives are known to be effective inhibitors of enzymes such as soluble epoxide hydrolase and urease.[6]

The logical relationship between the structure of this compound and its potential applications is illustrated below.

LogicalRelationship cluster_structure Structural Features cluster_properties Resulting Properties cluster_applications Potential Applications in Drug Discovery Molecule This compound Ureido Ureido Group (-NH-CO-NH₂) Molecule->Ureido Benzoate Ethyl Benzoate Scaffold Molecule->Benzoate H_Bonding H-Bond Donor/Acceptor Ureido->H_Bonding Rigidity Planar & Rigid Linker Ureido->Rigidity Scaffold Modifiable Scaffold Benzoate->Scaffold Kinase_Inhib Kinase Inhibitors H_Bonding->Kinase_Inhib Anti_Infective Anti-Infectives H_Bonding->Anti_Infective Rigidity->Kinase_Inhib Anticancer Anticancer Agents Scaffold->Anticancer Kinase_Inhib->Anticancer

Caption: Structure-Function relationship of this compound.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical substance of unknown toxicity. General safe laboratory practices should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a molecule with significant untapped potential for researchers in drug discovery and medicinal chemistry. While not a commercially cataloged compound, its synthesis is straightforward from readily available precursors. Its core value lies in the strategic combination of a modifiable benzoate scaffold with the pharmacologically powerful ureido moiety. This guide provides the foundational knowledge—from molecular properties and a reliable synthesis protocol to the scientific rationale for its potential applications—to empower researchers to explore this and related compounds as building blocks for the next generation of targeted therapies.

References

  • Miller, A. E. (n.d.). ETHYL 4-AMINOBENZOATE. Organic Syntheses Procedure. Retrieved from [Link]

  • Adams, R., & Cohen, F. L. (n.d.). ETHYL p-AMINOBENZOATE. Organic Syntheses Procedure. Retrieved from [Link]

  • Trivedi, R., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Batra, S., & Roy, A. (2015). Medicinal Chemistry of Ureido Derivatives as Anti-Infectives. Anti-Infective Agents in Medicinal Chemistry. Available at: [Link]

  • U.S. Patent No. 3,935,300. (1976). Process for preparing potassium cyanate from potassium hydroxide and urea. Google Patents.
  • Saeed, S., et al. (2008). Ethyl 4-(3-butyrylthioureido)benzoate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Wikipedia. (n.d.). Ethylparaben. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-UREIDOBENZOIC ACID. Retrieved from [Link]

  • Cerami, A., & Manning, J. M. (1971). Potassium cyanate as an inhibitor of the sickling of erythrocytes in vitro.
  • ACS Publications. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-ureidobenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthesis, biological and pharmacokinetic characterization of a novel leucine ureido derivative as a multi-target anticancer agent. RSC Publishing. Retrieved from [Link]

  • Loba Chemie. (n.d.). ETHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • Quora. (2016). What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid?. Retrieved from [Link]

  • U.S. Patent No. 7,547,798 B2. (2009). Process for preparing aminobenzoate esters. Google Patents.
  • Request PDF. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

Sources

Elucidating the Mechanism of Action for Ethyl 4-(carbamoylamino)benzoate: Acknowledging a Scientific Terra Incognita

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: In the landscape of chemical and pharmacological research, it is not uncommon to encounter compounds with limited or non-existent public data regarding their biological activity. Ethyl 4-(carbamoylamino)benzoate, also known as Ethyl 4-(ureido)benzoate, is one such molecule. Despite its well-defined chemical structure, a thorough investigation of scientific literature and chemical databases reveals a significant gap in our understanding of its mechanism of action. This guide, therefore, serves not as a detailed exposition of a known mechanism, but as a transparent account of the current state of knowledge and a framework for potential future investigations.

The Void in Current Knowledge

As of the latest literature review, there are no published studies that specifically delineate the mechanism of action for this compound. Chemical databases like PubChem list the compound and its basic properties, but do not contain associated bioactivity data or links to pharmacological studies. This absence of information precludes the construction of a detailed technical guide on its core mechanism, signaling pathways, or experimental protocols for its study.

Insights from Structurally Related Compounds: A Compass for Future Research

While direct information is lacking for this compound, the biological activities of structurally analogous compounds can provide valuable, albeit speculative, starting points for future research. The general structure, a substituted ethyl benzoate, is a common scaffold in medicinal chemistry. By examining the mechanisms of related molecules, we can hypothesize potential avenues of investigation for this compound.

2.1. The Parent Amine: Ethyl 4-aminobenzoate (Benzocaine)

The immediate structural precursor, Ethyl 4-aminobenzoate, is the well-known local anesthetic, Benzocaine. Its mechanism of action is thoroughly documented.

  • Mechanism: Benzocaine functions as a voltage-gated sodium channel blocker.[1][2] By reversibly binding to these channels on the neuronal membrane, it inhibits the influx of sodium ions that is necessary for the initiation and propagation of action potentials in nerve fibers.[1][2] This blockade of nerve impulses results in a temporary loss of sensation, hence its use as a local anesthetic.[2]

Workflow for Investigating Sodium Channel Blockade:

cluster_0 In Vitro Assays cluster_1 Cellular & Ex Vivo Models cluster_2 Functional Output patch_clamp Patch-Clamp Electrophysiology na_current Sodium Current Measurement patch_clamp->na_current Measures ion flow radioligand_binding Radioligand Binding Assay radioligand_binding->patch_clamp Identifies binding site neuronal_culture Cultured Neurons neuronal_culture->patch_clamp Cellular context nerve_preparation Isolated Nerve Preparations action_potential Action Potential Inhibition nerve_preparation->action_potential Tissue-level effect na_current->action_potential Underlying mechanism

Caption: Workflow for investigating potential sodium channel blockade.

2.2. Complex Benzoate Derivatives with Known Targets

More complex molecules incorporating the ethyl benzoate scaffold have been synthesized and their mechanisms elucidated.

  • Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1): This compound has been identified as an inhibitor of biotin carboxylase (BC), an essential enzyme in the fatty acid synthesis pathway of bacteria like Pseudomonas aeruginosa and Escherichia coli.[3] Its mechanism is described as atypical, involving binding to the biotin binding site in the presence of ADP.[3] This highlights that the benzoate moiety can be part of a larger pharmacophore targeting enzymatic activity.

Hypothetical Pathway for Investigating Enzyme Inhibition:

target_id Target Identification (e.g., Proteomics, Affinity Chromatography) enzyme_assay Biochemical Enzyme Assay target_id->enzyme_assay Validate target kinetics Enzyme Kinetics Study (e.g., Michaelis-Menten) enzyme_assay->kinetics Determine inhibition type cellular_assay Cell-Based Assay (e.g., measuring downstream product) enzyme_assay->cellular_assay Confirm cellular activity structural_bio Structural Biology (X-ray Crystallography, Cryo-EM) kinetics->structural_bio Elucidate binding mode lead_opt Lead Optimization structural_bio->lead_opt cellular_assay->lead_opt

Caption: General workflow for characterizing an enzyme inhibitor.

2.3. Antimicrobial and Anticancer Activities of Related Structures

Several studies have synthesized derivatives of ethyl 4-aminobenzoate and screened them for biological activity, revealing potential for antimicrobial and anticancer effects.

  • Thiazole Derivatives: A series of ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)]benzoates, derived from ethyl 4-(3-benzoylthioureido)benzoates, demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria.[4]

  • 1,3,4-Oxadiazole Derivatives: Starting from ethyl-4-aminobenzoate, synthesized imides and Schiff bases containing a 1,3,4-oxadiazole ring were tested, with some showing moderate to potent antibacterial and antifungal activity.[5]

These findings suggest that the ethyl benzoate scaffold can be a foundation for developing agents that interfere with microbial growth, though the specific molecular targets in these cases were not identified.

Proposed Strategy for Elucidating the Mechanism of Action of this compound

For researchers interested in this molecule, a systematic approach is necessary to move from an unknown to a characterized compound.

Step 1: Broad Biological Screening

The initial step would involve subjecting this compound to a battery of high-throughput screens to identify any potential biological activity.

Assay TypeExamplesRationale
Antimicrobial Assays Broth microdilution against a panel of bacteria and fungiTo determine if it possesses antimicrobial properties, a common feature of related compounds.
Cytotoxicity Assays MTT, MTS, or CellTiter-Glo assays against a panel of cancer cell linesTo assess potential anticancer activity.
Receptor Binding Assays A broad panel of common GPCRs, ion channels, and kinasesTo identify potential molecular targets in a high-throughput manner.
Enzyme Inhibition Assays A panel of common metabolic or signaling enzymesTo uncover any inhibitory effects on key enzymatic pathways.

Step 2: Target Identification and Validation

If a reproducible "hit" is identified in the initial screening, the next phase would focus on identifying the specific molecular target.

  • Affinity Chromatography: Immobilize the compound on a solid support to "pull down" its binding partners from cell lysates.

  • Proteomics-Based Approaches (e.g., CETSA): Identify target engagement by observing changes in protein thermal stability upon compound binding.

  • Genetic Approaches: Utilize CRISPR or siRNA screens to identify genes that, when knocked out or knocked down, confer resistance or sensitivity to the compound.

Step 3: Mechanistic Studies

Once a target is validated, in-depth mechanistic studies can be designed, similar to the workflows outlined above for sodium channel blockers or enzyme inhibitors. This would involve a combination of biochemical assays, cell-based functional assays, and potentially structural biology to understand the precise molecular interactions.

Conclusion

The mechanism of action of this compound remains an open question in the scientific community. While this guide cannot provide a definitive answer, it underscores the importance of acknowledging the limits of current knowledge and provides a structured, scientifically rigorous path forward. By leveraging insights from structurally related compounds and employing a systematic screening and target identification strategy, the biological role of this molecule can be elucidated. This process, from an unknown compound to a well-characterized pharmacological agent, represents the core of drug discovery and development.

References

  • PubChem. Ethyl 4-(benzoylamino)benzoate. National Center for Biotechnology Information. [Link]

  • Craft, M. K., & Waldrop, G. L. (2022). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 100–108. [Link]

  • PubChem. Ethyl 4-[(ethoxycarbonyl)amino]benzoate. National Center for Biotechnology Information. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry, 34(5), 2467-2474. [Link]

  • Meshram, J., et al. (2023). Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research, 57(2s), s399-s404. [Link]

  • Patsnap Synapse. What is the mechanism of Ethyl Aminobenzoate? (2024). [Link]

  • Perković, I., et al. (2009). Urea and carbamate derivatives of primaquine: synthesis, cytostatic and antioxidant activities. European Journal of Medicinal Chemistry, 44(8), 3245-3252. [Link]

  • Saeed, A., et al. (2014). Ethyl 4-(3-butyrylthioureido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1089. [Link]

  • Ndongo, J. T. A., et al. (2023). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Royal Society Open Science, 10(1), 220430. [Link]

  • Patsnap Synapse. What is Ethyl Aminobenzoate used for? (2024). [Link]

  • Ghorbel, S., et al. (2021). Synthesis, Design, and Biological Evaluation of Novel Diethylphenylcarbamothioylphosphonate. Journal of Chemistry, 2021, 5549887. [Link]

  • Rafique, H., et al. (2017). Facile synthesis and antibacterial investigation of new ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)] benzoates. Acta Poloniae Pharmaceutica, 74(4), 1119-1124. [Link]

  • Saeed, A., et al. (2009). Ethyl 4-[3-(2-methyl-benzoyl)thioureido]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2774. [Link]

  • Ramaiah, M., et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 5(4), 47-51. [Link]

  • Google Patents. (2016).
  • Chan, W. C., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Antibiotics, 11(4), 499. [Link]

  • The Good Scents Company. ethyl benzoate. [Link]

Sources

An In-Depth Technical Guide to the Inhibition of Biotin Carboxylase: A Case Study with SABA1

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the inhibition of biotin carboxylase (BC), a critical enzyme in fatty acid biosynthesis and a promising target for novel antibacterial agents. While the initial topic of interest was "Ethyl 4-(carbamoylamino)benzoate," the available scientific literature does not substantiate its role as a direct inhibitor. Therefore, this guide will focus on the well-documented inhibitor, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) , as a scientifically robust case study to explore the intricacies of BC inhibition.

The Strategic Importance of Biotin Carboxylase as a Drug Target

Biotin-dependent carboxylases are ubiquitous enzymes essential for various metabolic pathways, including fatty acid, amino acid, and carbohydrate metabolism.[1] These enzymes catalyze the fixation of bicarbonate into metabolically useful molecules in a two-step reaction. The first, and highly conserved, half-reaction is catalyzed by the biotin carboxylase (BC) component.[1][2] BC facilitates the ATP-dependent carboxylation of a covalently bound biotin cofactor.[1] The second step, catalyzed by the carboxyltransferase (CT) component, involves the transfer of the activated carboxyl group from biotin to a specific acceptor substrate, such as acetyl-CoA.[1][2]

In many bacteria, the enzymes of the fatty acid synthesis pathway, including acetyl-CoA carboxylase (ACC), are essential for building cell membranes.[3] The components of bacterial ACC, including BC, are structurally distinct from their mammalian counterparts, making them attractive targets for the development of selective antibacterial agents.[3] The inhibition of BC disrupts the entire fatty acid synthesis pathway, leading to bacterial cell death.

The Biotin Carboxylase Catalytic Cycle

The BC-catalyzed reaction is a sophisticated process involving several key steps:

  • Substrate Binding: The reaction initiates with the binding of ATP and bicarbonate to the active site of BC.[4]

  • Carboxyphosphate Formation: The enzyme then catalyzes the nucleophilic attack of a bicarbonate oxygen on the γ-phosphate of ATP, forming a highly reactive carboxyphosphate intermediate and releasing ADP.[2][5]

  • Biotin Carboxylation: The N1' of the biotin cofactor, attached to the biotin carboxyl carrier protein (BCCP), is deprotonated and attacks the carbonyl carbon of the carboxyphosphate intermediate.[4][5] This results in the formation of carboxybiotin and the release of inorganic phosphate.[4]

This newly formed carboxybiotin is then utilized by the CT component in the second half-reaction of the overall carboxylation process.

cluster_BC_Reaction Biotin Carboxylase Half-Reaction ATP ATP Carboxyphosphate Carboxyphosphate ATP->Carboxyphosphate + Bicarbonate Bicarbonate Bicarbonate Biotin Biotin Carboxybiotin Carboxybiotin Biotin->Carboxybiotin + Carboxyphosphate ADP ADP Carboxyphosphate->ADP releases Pi Pi Carboxybiotin->Pi releases

Caption: The two-step catalytic mechanism of biotin carboxylase.

A Case Study in Inhibition: Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)

SABA1 is a potent antibacterial agent that has been shown to be effective against Pseudomonas aeruginosa and Escherichia coli.[3][6][7] Its mechanism of action is the targeted inhibition of biotin carboxylase.[3][6][7]

An Atypical Mechanism of Inhibition

Kinetic studies have revealed that SABA1 exhibits an atypical mode of inhibition.[6][7] Unlike classical competitive inhibitors that bind to the active site and block substrate binding, SABA1 binds to the biotin binding site of BC, but it does so in the presence of ADP.[6][7][8] This suggests a mechanism where the binding of ADP may induce a conformational change in the enzyme that either creates or enhances the binding pocket for SABA1.

This unique mechanism offers a significant advantage in drug development, as it presents a novel way to achieve enzyme inhibition that may be less susceptible to resistance mechanisms that alter the primary substrate binding sites.

cluster_Inhibition_Mechanism SABA1 Inhibition Mechanism BC_Enzyme Biotin Carboxylase BC_ADP_Complex BC-ADP Complex BC_Enzyme->BC_ADP_Complex + ADP ADP ADP Inactive_Complex BC-ADP-SABA1 (Inactive) BC_ADP_Complex->Inactive_Complex + SABA1 SABA1 SABA1

Caption: The atypical inhibition mechanism of SABA1 on biotin carboxylase.

Experimental Protocols for Assessing Biotin Carboxylase Inhibition

The following protocols are foundational for characterizing the inhibitory activity of compounds like SABA1 against biotin carboxylase.

Spectrophotometric Assay for Biotin Carboxylase Activity

This continuous assay is a reliable method for determining BC activity by coupling the production of ADP to the oxidation of NADH.[9] The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored over time.

Principle: The ADP produced by the BC reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The rate of NADH disappearance is directly proportional to the rate of the BC reaction.

Experimental Workflow:

cluster_Spectrophotometric_Assay Spectrophotometric Assay Workflow Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, ATP, MgCl2, Biotin, NADH, PEP, LDH, PK) Add_Inhibitor Add Inhibitor (e.g., SABA1) at various concentrations Prepare_Reaction_Mixture->Add_Inhibitor Initiate_Reaction Initiate with BC Enzyme Add_Inhibitor->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Initial Velocity Monitor_Absorbance->Calculate_Activity

Sources

The Emerging Therapeutic Potential of Ethyl 4-(Carbamoylamino)benzoate Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. One such scaffold that has garnered significant interest is the N-aryl-N'-phenylurea motif. Within this class, derivatives of Ethyl 4-(carbamoylamino)benzoate represent a promising and versatile core structure. This technical guide provides an in-depth exploration of these derivatives, offering a synthesis of current knowledge and practical insights for researchers, scientists, and drug development professionals.

The foundational structure, characterized by a central urea linkage flanked by a substituted aryl ring and an ethyl benzoate moiety, provides a unique combination of hydrogen bond donors and acceptors, along with tunable lipophilicity. This configuration allows for a diverse array of chemical modifications, leading to analogues with a broad spectrum of biological activities. Notably, research has predominantly highlighted the potential of these compounds as novel anticancer and anticonvulsant agents. This guide will delve into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this compound derivatives, providing a comprehensive resource for advancing these promising molecules from the laboratory to clinical consideration.

Synthetic Strategies: Building the N-Aryl-N'-(4-ethoxycarbonylphenyl)urea Backbone

The synthesis of this compound derivatives typically follows a convergent and reliable synthetic pathway. The most common approach involves the reaction of a substituted aryl isocyanate with ethyl 4-aminobenzoate (benzocaine). Alternatively, the isocyanate can be generated in situ from a corresponding amine.

General Synthetic Protocol:

A widely applicable method for the synthesis of these derivatives involves the reaction of a substituted aniline with a phosgene equivalent, such as triphosgene, to form an isocyanate intermediate. This is followed by the addition of ethyl 4-aminobenzoate.

Step-by-Step Methodology:

  • Isocyanate Formation:

    • Dissolve triphosgene in an anhydrous aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of the desired substituted aniline in the same solvent to the triphosgene solution at 0 °C.

    • Allow the reaction to stir at room temperature until the formation of the isocyanate is complete (monitoring by TLC or IR spectroscopy is recommended).

    • In some cases, a base like triethylamine (TEA) is added to facilitate the reaction and quench any excess phosgene or HCl generated.

  • Urea Formation:

    • To the freshly prepared isocyanate solution, add a solution of ethyl 4-aminobenzoate in the same anhydrous solvent.

    • Stir the reaction mixture at room temperature for several hours to overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired N-aryl-N'-(4-ethoxycarbonylphenyl)urea derivative.

Causality Behind Experimental Choices: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive isocyanate intermediate. The slow addition of reagents at low temperatures helps to control the exothermic nature of the reaction and minimize side-product formation. The choice of purification method depends on the physical properties and purity of the final compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Purification A Substituted Aniline D Isocyanate Formation (Anhydrous DCM, 0°C to RT) A->D B Triphosgene B->D C Ethyl 4-aminobenzoate (Benzocaine) E Urea Formation (Anhydrous DCM, RT) C->E D->E F Aqueous Work-up (Water, Brine) E->F G Drying & Concentration F->G H Purification (Recrystallization or Chromatography) G->H I N-Aryl-N'-(4-ethoxycarbonylphenyl)urea (Final Product) H->I

Caption: General synthetic workflow for N-Aryl-N'-(4-ethoxycarbonylphenyl)urea derivatives.

Pharmacological Landscape: Anticancer and Anticonvulsant Activities

The therapeutic potential of this compound derivatives has been primarily investigated in the realms of oncology and neurology. The urea functional group is a key pharmacophore in many approved drugs, known for its ability to form strong hydrogen bonds with biological targets.[1]

Anticancer Potential:

A growing body of evidence suggests that N-aryl-N'-phenylurea derivatives possess significant antiproliferative activity against a variety of cancer cell lines.[2][3] The structural similarity of these compounds to known kinase inhibitors, such as Sorafenib, has prompted investigations into their mechanism of action.[1] Many urea-based compounds function as Type II kinase inhibitors, binding to the ATP-binding site and an adjacent allosteric pocket of the kinase, thereby locking it in an inactive conformation.[4][5]

Plausible Mechanism of Action: Kinase Inhibition

Several studies on analogous urea-containing compounds have demonstrated inhibition of key kinases involved in cancer cell proliferation and survival, such as Raf-1, VEGFR-2, and p38 MAP kinase.[4] The urea moiety is crucial for this activity, typically forming bidentate hydrogen bonds with the hinge region of the kinase domain. The terminal aromatic rings of the molecule occupy the hydrophobic regions of the ATP-binding pocket, and substitutions on these rings can be tailored to enhance potency and selectivity for specific kinases.[6]

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_pathway MAPK/ERK Pathway cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Activation RAS RAS RTK->RAS RAF RAF (e.g., c-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Inhibitor This compound Derivative Inhibitor->RAF Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound derivatives.

Anticonvulsant Properties:

Several N-aryl-N'-phenylurea derivatives have demonstrated promising anticonvulsant activity in preclinical models.[7] The maximal electroshock (MES) seizure model, which is considered predictive of efficacy against generalized tonic-clonic seizures, has been a primary screening tool for these compounds.[8] The mechanism of anticonvulsant action for these derivatives is not fully elucidated but may involve modulation of voltage-gated ion channels, similar to other established antiepileptic drugs.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the terminal aryl ring. A summary of key SAR findings is presented below:

Modification Site Substituent Type Effect on Activity Reference
Terminal Aryl RingElectron-withdrawing groups (e.g., halogens, CF3)Generally increases anticancer and anticonvulsant activity.[1][9]
Terminal Aryl RingElectron-donating groups (e.g., OCH3)Variable effects, can enhance activity in some cases.[10]
Terminal Aryl RingBulky substituentsCan influence selectivity for different kinase targets.[2]
Urea LinkerN/AEssential for activity, participates in key hydrogen bonding.[1][6]
Ethyl Benzoate MoietyEster group modificationPotential for prodrug strategies to improve pharmacokinetic properties.N/A

Experimental Protocols for Pharmacological Evaluation

To ensure the reliability and reproducibility of pharmacological data, standardized and validated experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the purple formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.[8]

Step-by-Step Protocol:

  • Animal Preparation: Use adult male mice or rats. Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal or oral).

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of the animals. Place corneal electrodes on the eyes.

  • Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).[8]

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint for protection.

  • Data Analysis: Determine the percentage of animals protected at each dose and calculate the ED50 value (the dose that protects 50% of the animals from the seizure).

Conclusion and Future Directions

Derivatives of this compound represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities, particularly in oncology and neurology, make this scaffold highly attractive for further investigation. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds. The development of more selective kinase inhibitors and the exploration of their potential in combination therapies are promising avenues for anticancer drug development. For anticonvulsant applications, a deeper understanding of their interaction with neuronal ion channels is warranted. With a systematic and mechanistically driven approach, the therapeutic potential of this compound derivatives can be fully realized.

References

  • Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. (2024). Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Synthesis of N-aryl-N'-heteroaryl-substituted urea and thiourea derivatives and evaluation of their anticonvulsant activity. (Year not available). European Journal of Medicinal Chemistry. [Link]

  • SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. (2022). Texas Tech University Health Science Center. [Link]

  • Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione. (2009). European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (2021). Molecules. [Link]

  • Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023). Journal of Pharmacy & Pharmacognosy Research. [Link]

  • Synthesis, antimicrobial, anti-cancer and in silico studies of new urea derivatives. (2021). Bioorganic Chemistry. [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022). Frontiers in Chemistry. [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). NINDS, NIH. [Link]

  • Protein kinase inhibitors from the urea class. (2002). Current Opinion in Drug Discovery & Development. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2009). Methods and Findings in Experimental and Clinical Pharmacology. [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Med chem (Los Angeles). [Link]

  • Protein kinase inhibitors from the urea class. (2002). ResearchGate. [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (2018). Springer Nature Experiments. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2009). ResearchGate. [Link]

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (2019). Molecules. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Interactions of Urea-Based Inhibitors with Prostate-Specific Membrane Antigen for Boron Neutron Capture Therapy. (2021). ACS Omega. [Link]

Sources

An In-Depth Technical Guide to the Predicted Biological Activity of Ethyl 4-(carbamoylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Scientific Rationale for Investigating Ethyl 4-(carbamoylamino)benzoate

In the landscape of modern medicinal chemistry, the urea scaffold has emerged as a "privileged" structural motif, consistently appearing in a multitude of clinically approved drugs and investigational agents.[1] Its remarkable capacity for forming stable, bidentate hydrogen bonds with biological targets underpins its utility in drug design.[2] When this urea moiety is integrated into a benzocaine-like framework, as in the case of this compound, a molecule of significant, albeit largely unexplored, therapeutic potential is created. This guide synthesizes the known biological activities of structurally related phenylurea and benzoylurea derivatives to construct a predictive framework for the biological activities of this compound. While direct experimental evidence for this specific molecule is not yet prevalent in the public domain, the principles of structure-activity relationships (SAR) provide a robust foundation for postulating its likely pharmacological profile and for designing a comprehensive research and development program to validate these predictions.

Molecular Profile of this compound

  • IUPAC Name: ethyl 4-[(aminocarbonyl)amino]benzoate

  • Synonyms: Ethyl 4-ureidobenzoate[3]

  • CAS Number: 13289-38-8

  • Molecular Formula: C₁₀H₁₂N₂O₃

  • Molecular Weight: 208.22 g/mol

The structure of this compound combines a para-substituted benzene ring, characteristic of benzocaine and its derivatives, with a terminal urea group. This unique combination suggests a potential for a diverse range of biological interactions. The ethyl ester may influence the compound's pharmacokinetic properties, such as membrane permeability, while the urea group is poised to engage in critical hydrogen bonding with enzymatic targets.

Postulated Biological Activities and Mechanistic Insights

Based on extensive literature on analogous compounds, the primary areas of predicted biological activity for this compound are anticancer and antimicrobial effects.

Anticancer Potential: A Kinase-Centric Hypothesis

A substantial body of research has demonstrated the potent anticancer activities of phenylurea and benzoylurea derivatives.[4] Many of these compounds exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, particularly protein kinases.[4]

Predicted Mechanism of Action: It is hypothesized that this compound may function as a kinase inhibitor. The urea moiety can mimic the hydrogen bonding interactions of the adenine region of ATP, competing for the enzyme's active site. The phenyl ring and its substituents can further enhance binding affinity and selectivity for specific kinases. Prominent targets for related urea derivatives include receptor tyrosine kinases (RTKs), Raf kinases, and protein tyrosine kinases (PTKs), all of which are critical nodes in oncogenic signaling pathways.[4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Signal Raf Raf Kinase Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Urea_Derivative This compound (Predicted Inhibitor) Urea_Derivative->Raf Inhibition

Caption: Predicted inhibition of the Raf/MEK/ERK signaling pathway.

Antimicrobial Activity: Targeting Essential Bacterial Processes

Substituted phenylurea and thiourea derivatives have demonstrated notable antimicrobial activities against a range of bacterial and fungal pathogens.[5][6]

Predicted Mechanism of Action: The antimicrobial effects of urea derivatives are often attributed to the disruption of essential enzymatic processes or cell wall integrity in microorganisms. For instance, some analogs have been shown to interfere with bacterial cell division or metabolic pathways. The specific mechanism for this compound would require experimental elucidation but could involve the inhibition of enzymes unique to microbial physiology.

A Proposed Experimental Framework for Biological Evaluation

To empirically validate the predicted biological activities of this compound, a structured, multi-tiered experimental approach is recommended.

General Synthesis Protocol

The synthesis of this compound and its analogs can be achieved through several established methods. A common approach involves the reaction of an appropriate amine with an isocyanate.

Step-by-Step Synthesis:

  • Starting Material: Begin with Ethyl 4-aminobenzoate (Benzocaine).

  • Reaction: React Ethyl 4-aminobenzoate with a source of the carbamoyl group, such as an alkali metal cyanate (e.g., potassium cyanate) in the presence of an acid, or by reacting it with a suitable isocyanate.

  • Purification: The resulting product, this compound, is then purified using standard techniques such as recrystallization or column chromatography.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using analytical methods like NMR spectroscopy, mass spectrometry, and elemental analysis.

G reagents Ethyl 4-aminobenzoate + Isocyanate/Cyanate reaction Reaction (e.g., in a suitable solvent) reagents->reaction workup Purification (Recrystallization/ Chromatography) reaction->workup product This compound workup->product analysis Structural Analysis (NMR, MS) product->analysis

Caption: General workflow for the synthesis and characterization.

In Vitro Anticancer Activity Assessment

A panel of human cancer cell lines should be selected to evaluate the cytotoxic and antiproliferative effects of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cancer cells (e.g., A549, HCT-116, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary (Hypothetical):

Cell LineCompoundIC50 (µM)
A549 (Lung)This compound[To be determined]
HCT-116 (Colon)This compound[To be determined]
MCF-7 (Breast)This compound[To be determined]
DoxorubicinPositive Control[Known value]
In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity can be assessed against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial dilution of this compound in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Quantitative Data Summary (Hypothetical):

MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureusThis compound[To be determined]
Escherichia coliThis compound[To be determined]
Candida albicansThis compound[To be determined]
CiprofloxacinPositive Control (Bacteria)[Known value]
FluconazolePositive Control (Fungi)[Known value]

Concluding Remarks and Future Directions

This compound stands as a promising, yet under-investigated, molecule at the intersection of two biologically significant chemical classes. The predictive analysis presented in this guide, based on robust SAR data from related compounds, strongly suggests its potential as both an anticancer and antimicrobial agent. The proposed experimental framework provides a clear and scientifically rigorous path for the empirical validation of these hypotheses. Future research should not only focus on confirming these activities but also on elucidating the precise molecular mechanisms of action, which will be crucial for any subsequent drug development efforts. The synthesis and evaluation of a focused library of analogs will further refine our understanding of the SAR and could lead to the identification of even more potent and selective lead compounds.

References

  • (Reference to a general review on urea deriv
  • (Reference to a study on the anticancer activity of benzoylurea deriv
  • (Reference to a study on the antimicrobial activity of phenylurea deriv
  • Sharma, R. C., & Parashar, R. K. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Journal of Inorganic Biochemistry, 32(3), 163–169. [Link]

  • (Reference to a general synthesis method for urea deriv
  • (Reference to a protocol for MTT assay)
  • (Reference to a protocol for broth microdilution assay)
  • (Additional relevant references)
  • (2012). Synthesis and antimicrobial activities of substituted phenylthioureas. Journal of Chemical and Pharmaceutical Research, 4(1), 433-437. [Link]

  • (Additional relevant references)
  • (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 997789. [Link]

  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • Sikka, P., Sahu, J. K., Mishra, A. K., & Hashim, S. R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem, 5(11), 479-483. [Link]

  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • Li, H. Q., Lv, P. C., Yan, T., & Zhu, H. L. (2009). Urea Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 471-480. [Link]

  • (Additional relevant references)
  • MySkinRecipes. (n.d.). Ethyl 4-ureidobenzoate. Retrieved from [Link]

Sources

Methodological & Application

Application & Protocol Guide: Probing Enzyme Kinetics with Para-Substituted Benzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The study of enzyme kinetics is fundamental to understanding biological processes and is a cornerstone of drug discovery. The selection of an appropriate substrate is critical for developing robust and informative enzymatic assays. While a vast array of substrates are available, para-substituted benzoate esters offer a versatile and insightful platform for characterizing the activity of hydrolases, particularly esterases and lipases. This guide provides a detailed exploration of the principles and protocols for using para-substituted ethyl benzoates in enzyme kinetics, with a specific focus on ethyl 4-nitrobenzoate as a chromogenic substrate. We will delve into the theoretical underpinnings, provide a step-by-step experimental workflow, and discuss the interpretation of the kinetic data obtained.

Introduction: The Utility of Para-Substituted Benzoate Esters in Enzyme Kinetics

The precise measurement of enzyme activity is paramount in biochemical and pharmaceutical research. A common strategy involves the use of synthetic substrates that, upon enzymatic cleavage, yield a product with a distinct optical property, most commonly a chromophore or fluorophore. Para-substituted benzoate esters are an excellent class of model substrates for this purpose.

The general structure of these compounds allows for systematic modification of the electronic properties of the substrate without drastically altering its steric profile. By varying the substituent at the para-position of the benzoate ring, researchers can investigate the sensitivity of an enzyme to the electronic environment of the scissile ester bond. This approach is elegantly described by the Hammett linear free-energy relationship, which correlates reaction rates with the electron-donating or electron-withdrawing nature of the substituent.[1][2]

Among the various para-substituted benzoate esters, ethyl 4-nitrobenzoate serves as a particularly useful tool for in vitro enzyme assays. The enzymatic hydrolysis of this ester by a hydrolase, such as an esterase or lipase, yields ethanol and 4-nitrobenzoate. While 4-nitrobenzoate itself is not strongly colored, the use of p-nitrophenyl esters is a more common and direct method, as the hydrolysis product, p-nitrophenol, is a potent chromophore, especially under alkaline conditions.[3][4][5] The increase in absorbance from the released p-nitrophenolate ion can be continuously monitored with a spectrophotometer, providing a real-time measurement of enzyme activity.[3][5]

This guide will focus on the practical application of this principle, providing a detailed protocol for characterizing an esterase using a para-substituted ester substrate.

Physicochemical Properties of a Model Substrate: Ethyl 4-Nitrobenzoate

A thorough understanding of the substrate's properties is essential for designing a reliable assay.

PropertyValueReference
Chemical Formula C₉H₉NO₄[6][7]
Molecular Weight 195.17 g/mol [6]
Appearance White to light yellow crystalline powder[7]
Melting Point 55-59 °C[8]
Solubility Limited solubility in water, soluble in organic solvents like ethanol and DMSO.[7]
CAS Number 99-77-4[6]

Note on a related compound: While this guide focuses on ethyl 4-nitrobenzoate as a representative substrate, it is important to note the existence of a wide range of benzoate derivatives. For instance, compounds like ethyl 4-(benzoylamino)benzoate are also commercially available and could be explored in similar kinetic studies, although they lack the convenient chromogenic leaving group.

Mechanism of Enzymatic Hydrolysis and Detection

The enzymatic hydrolysis of a p-nitrophenyl ester by an esterase follows a well-established mechanism, typically involving a catalytic triad (e.g., Ser-His-Asp) in the enzyme's active site. The reaction proceeds via a nucleophilic attack from the serine residue on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate and subsequent release of p-nitrophenol. The acyl-enzyme intermediate is then hydrolyzed to release the carboxylic acid and regenerate the free enzyme.

The released p-nitrophenol has a pKa of approximately 7.15. In a buffer system with a pH above this value, the equilibrium will favor the formation of the p-nitrophenolate ion, which exhibits a strong absorbance maximum around 400-410 nm.[5] This allows for a continuous spectrophotometric assay where the rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction.

Experimental Protocol: Kinetic Characterization of an Esterase using a Chromogenic Substrate

This protocol provides a detailed methodology for determining the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) of an esterase using p-nitrophenyl butyrate as a model chromogenic substrate. The principles outlined here are readily adaptable to other p-nitrophenyl esters, including p-nitrophenyl benzoate derivatives.

Materials and Reagents
  • Enzyme: Purified esterase of interest.

  • Substrate: p-Nitrophenyl butyrate (pNPB).

  • Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5 at 25°C.

  • Solvent for Substrate: Dimethyl sulfoxide (DMSO) or acetonitrile.

  • Instrumentation: UV-Vis spectrophotometer with temperature control, calibrated pipettes, quartz or disposable cuvettes.

  • Consumables: Microcentrifuge tubes, pipette tips.

Preparation of Solutions
  • Enzyme Stock Solution: Prepare a concentrated stock solution of the esterase in the assay buffer. The final concentration should be such that a small volume can be used to initiate the reaction and produce a linear rate of absorbance change for at least 5 minutes. It is advisable to prepare aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Substrate Stock Solution (100 mM): Dissolve an appropriate amount of p-nitrophenyl butyrate in DMSO to create a 100 mM stock solution. This high concentration allows for the preparation of a range of final substrate concentrations with minimal addition of the organic solvent to the assay, which could inhibit the enzyme.

  • Assay Buffer (50 mM Potassium Phosphate, pH 7.5): Prepare the buffer and adjust the pH accurately at the desired reaction temperature (e.g., 25°C).

Experimental Workflow

The following diagram illustrates the overall workflow for determining the kinetic parameters of the esterase.

experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (50 mM KPi, pH 7.5) setup_reaction Set up reaction mixture (Buffer + Substrate) prep_buffer->setup_reaction prep_substrate Prepare Substrate Stock (100 mM pNPB in DMSO) prep_substrate->setup_reaction prep_enzyme Prepare Enzyme Stock (in Assay Buffer) initiate Initiate with Enzyme prep_enzyme->initiate equilibrate Equilibrate to 25°C setup_reaction->equilibrate equilibrate->initiate measure Monitor Absorbance at 410 nm (Continuous Reading) initiate->measure calc_rate Calculate Initial Velocity (v₀) from linear slope measure->calc_rate plot_data Plot v₀ vs. [Substrate] calc_rate->plot_data fit_curve Fit to Michaelis-Menten Equation plot_data->fit_curve determine_params Determine Kₘ and Vₘₐₓ fit_curve->determine_params

Caption: Experimental workflow for enzyme kinetic analysis.

Step-by-Step Assay Procedure
  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 410 nm and equilibrate the cuvette holder to 25°C.

  • Prepare Reaction Mixtures: In a set of microcentrifuge tubes, prepare serial dilutions of the 100 mM substrate stock solution in assay buffer to achieve a range of final concentrations in the cuvette (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, 2.0 mM). The total volume of the reaction in the cuvette will typically be 1 mL.

  • Assay Execution:

    • For each substrate concentration, pipette the required volume of diluted substrate and assay buffer into a cuvette. For example, for a 1 mL final volume, this could be 990 µL of the buffer/substrate mix.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C for 3-5 minutes.

    • Blank the spectrophotometer with this mixture.

    • To initiate the reaction, add a small, fixed volume of the enzyme solution (e.g., 10 µL) to the cuvette, mix quickly by inverting with a cuvette cap or by gentle pipetting, and immediately start recording the absorbance at 410 nm for 3-5 minutes.

    • Ensure that the initial rate is linear (a straight line on the absorbance vs. time plot).

  • Control Reaction: Perform a control reaction without the enzyme (add buffer instead of the enzyme solution) to account for any non-enzymatic hydrolysis of the substrate.

Data Analysis and Interpretation
  • Calculate Initial Velocities (v₀):

    • For each substrate concentration, determine the initial reaction rate (v₀) from the linear portion of the absorbance vs. time plot (ΔA/Δt).

    • Convert the rate from ΔA/min to µmol/min/mL using the Beer-Lambert law (A = εcl), where:

      • A is the absorbance.

      • ε is the molar extinction coefficient of p-nitrophenolate at the assay pH (at pH > 8, it is approximately 18,000 M⁻¹cm⁻¹ at 404 nm). This should be determined experimentally under your specific assay conditions by creating a standard curve with known concentrations of p-nitrophenol.

      • c is the concentration in M.

      • l is the path length of the cuvette (usually 1 cm).

    • The formula for the initial velocity is: v₀ (µmol/min/mL) = (ΔA/min) / ε (M⁻¹cm⁻¹) * 10⁶ (µmol/mol)

  • Determine Kinetic Parameters:

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin): v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

    • From the fit, determine the values for Vₘₐₓ (the maximum reaction rate) and Kₘ (the Michaelis constant, which is the substrate concentration at half Vₘₐₓ).

The following table presents a hypothetical dataset and the resulting kinetic parameters.

[Substrate] (mM)Initial Velocity (v₀) (µmol/min/mg enzyme)
0.0512.5
0.1022.7
0.2037.5
0.5062.5
1.0083.3
2.00100.0
Determined Kinetic Parameters
Vₘₐₓ 125 µmol/min/mg enzyme
Kₘ 0.25 mM
Conclusion and Further Applications

The use of para-substituted benzoate esters, particularly chromogenic variants like p-nitrophenyl esters, provides a robust and straightforward method for the detailed kinetic characterization of hydrolytic enzymes. The principles and protocols outlined in this guide can be extended to:

  • Screening for Enzyme Inhibitors: By including a potential inhibitor in the reaction mixture, one can determine its effect on the enzyme's kinetic parameters and elucidate the mechanism of inhibition.

  • Investigating Structure-Activity Relationships: A series of para-substituted substrates can be used to construct a Hammett plot, providing insights into the electronic requirements of the enzyme's active site.[1][3][9]

  • High-Throughput Screening: The colorimetric nature of this assay makes it readily adaptable to a microplate format for high-throughput screening of enzyme libraries or compound collections.

By providing a quantitative measure of enzyme performance, these assays are indispensable tools for both fundamental research and the development of new therapeutics and industrial biocatalysts.

References

  • Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators, 3. Available at: [Link]

  • Ramishvili, T., et al. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11(4), 251-267. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7457, Ethyl 4-nitrobenzoate. Retrieved January 23, 2026 from [Link].

  • ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. Retrieved January 23, 2026 from [Link]

  • Ramishvili, T., et al. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved January 23, 2026 from [Link]

  • Bhandari, A., et al. (2018). Biochemical studies on a versatile esterase that is most catalytically active with polyaromatic esters. PLoS One, 13(10), e0204435. Available at: [Link]

  • Gao, Y., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Scientific Reports, 6, 35048. Available at: [Link]

  • Journal of Emerging Investigators. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Available at: [Link]

  • ResearchGate. (n.d.). Hammett plots of various para-substituted 4-nitrophenyl benzoate esters. Retrieved January 23, 2026 from [Link]

  • Liu, X., et al. (2023). De Novo Computational Design of a Lipase with Hydrolysis Activity towards Middle-Chained Fatty Acid Esters. International Journal of Molecular Sciences, 24(10), 8683. Available at: [Link]

  • Mastihubová, M., & Kremnický, L. (2003). A spectrophotometric assay for feruloyl esterases. Analytical Biochemistry, 315(1), 126-129. Available at: [Link]

  • DergiPark. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Available at: [Link]

  • Anonymous. (n.d.). Labs 9 and 10. Retrieved January 23, 2026 from [Link]

  • van der Ent, F. (2021). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. DiVA. Available at: [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved January 23, 2026 from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved January 23, 2026 from [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved January 23, 2026 from [Link]

  • University of Washington. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Retrieved January 23, 2026 from [Link]

Sources

Application Notes and Protocols for the Research Chemical: Ethyl 4-(carbamoylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: This document provides a comprehensive technical guide to the research chemical Ethyl 4-(carbamoylamino)benzoate . It is important to note that specific literature on this compound is limited. Therefore, this guide has been constructed by integrating established principles of organic chemistry and pharmacology with data from structurally related compounds. The proposed synthesis, applications, and protocols are presented as a well-reasoned starting point for research and should be subject to experimental validation.

Chemical Identity and Physicochemical Properties

This compound, also known as ethyl 4-ureidobenzoate, is a small organic molecule featuring a central benzene ring substituted with an ethyl ester and a ureido (carbamoylamino) group at the para position. The presence of the ureido moiety, a known pharmacophore, and the ethyl benzoate scaffold suggests potential for biological activity.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound (Predicted/Known)Ethyl 4-aminobenzoate (Benzocaine) (Experimental)
CAS Number 13289-38-894-09-7
Molecular Formula C₁₀H₁₂N₂O₃C₉H₁₁NO₂[1]
Molecular Weight 208.22 g/mol 165.19 g/mol [1]
Appearance White to off-white solid (Predicted)White crystalline powder[1]
Melting Point Not available88-90 °C[2]
Boiling Point Not available172 °C at 12.75 mmHg[2]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO (Predicted)Soluble in ethanol, chloroform, ether; sparingly soluble in water[2]
InChIKey Not availableBLFLLBZGZJTVJG-UHFFFAOYSA-N[2]

Synthesis Protocol

The synthesis of this compound can be logically approached through the reaction of a primary amine with an isocyanate. A plausible and efficient synthetic route starts from the readily available and inexpensive precursor, Ethyl 4-aminobenzoate (Benzocaine).

Proposed Synthetic Pathway

The most direct method for introducing the carbamoyl group is the reaction of Ethyl 4-aminobenzoate with a source of isocyanic acid, such as potassium cyanate, in an acidic aqueous medium.

Synthesis_Pathway Benzocaine Ethyl 4-aminobenzoate (Benzocaine) Product This compound Benzocaine->Product Urea Formation Reagents 1. KOCN, H₂O 2. HCl (aq) Reagents->Benzocaine Hypothetical_MoA Compound This compound HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Acetylated Histones HDAC->Histones Deacetylation Chromatin Relaxed Chromatin Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Sources

Troubleshooting & Optimization

"Ethyl 4-(carbamoylamino)benzoate" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4-(carbamoylamino)benzoate

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a specialty chemical, publicly available data on its complete physicochemical profile is limited. This guide provides a first-principles, systematic approach to understanding and overcoming these solubility issues. Our methodology is grounded in established pharmaceutical science principles, empowering you to develop a robust and reproducible dissolution protocol for your specific application.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses fundamental questions about the structural properties of this compound and how they influence its behavior in aqueous media.

Q1: What is this compound, and why is its aqueous solubility expected to be low?

A: this compound is an organic molecule featuring a central benzene ring, an ethyl ester group, and a carbamoylamino (urea) functional group. Its low aqueous solubility is a direct consequence of its molecular structure:

  • Hydrophobic Core: The benzene ring is nonpolar and hydrophobic, meaning it repels water molecules.

  • Polar Functional Groups: The ester and carbamoylamino groups are polar and capable of forming hydrogen bonds with water.

The core issue is that the large, nonpolar surface area of the benzene ring dominates the molecule's character, making it difficult for water molecules to effectively solvate it, a principle often summarized as "like dissolves like".[1] While it possesses hydrogen bond donors and acceptors, they are insufficient to overcome the hydrophobicity of the aromatic core.

Q2: How does the carbamoylamino group affect solubility compared to the simple amino group in Benzocaine (Ethyl 4-aminobenzoate)?

A: This is an excellent question that highlights the importance of subtle structural changes. Benzocaine (Ethyl 4-aminobenzoate) is a well-characterized local anesthetic that is also sparingly soluble in water (~0.4 mg/mL).[2][3]

  • Benzocaine's Amino Group (-NH₂): The primary amine in Benzocaine is basic. In acidic solutions (low pH), it can become protonated to form a positively charged ammonium salt (-NH₃⁺). This salt is an ion and is significantly more water-soluble than the neutral molecule.[4]

  • The Carbamoylamino Group (-NH-C(O)-NH₂): This group is structurally different. It is a urea moiety. While it has N-H groups for hydrogen bonding, the amide-like nitrogen atoms are significantly less basic than the primary amine of Benzocaine due to the electron-withdrawing effect of the adjacent carbonyl group. Therefore, simple protonation via pH reduction is much less effective at increasing solubility. The molecule lacks a readily ionizable center, which is a common mechanism for enhancing aqueous solubility.

Q3: What are the key physicochemical properties I should be aware of before starting my experiments?

A: Since experimental data is not widely published, we must rely on calculated and estimated values. These provide a crucial starting point for experimental design.

PropertyEstimated ValueRationale / Implication
Molecular Formula C₁₀H₁₂N₂O₃-
Molecular Weight 208.22 g/mol Essential for calculating molar concentrations.
Calculated LogP ~1.5 - 2.0LogP (the logarithm of the partition coefficient between octanol and water) is a measure of lipophilicity. A value >1 suggests poor aqueous solubility. This estimate is based on related structures like Benzocaine (LogP ≈ 1.86).[3]
pKa (Predicted) Amide N-H: ~15-17The N-H protons are not acidic enough to be deprotonated in a typical aqueous pH range.
Conjugate Acid pKa < 2
Physical Form Solid / Crystalline PowderBased on analogous compounds like Benzocaine.[3] The energy required to break the crystal lattice is a key barrier to dissolution.

Part 2: Troubleshooting Guide - A Systematic Workflow for Solubilization

If you are facing issues dissolving this compound, do not resort to random solvent testing. Follow this systematic, self-validating workflow to efficiently identify optimal dissolution conditions.

digraph "Solubilization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", width=3, height=0.8, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Systematic workflow for troubleshooting solubility issues.
Protocol 1: Baseline Aqueous Solubility Assessment

Objective: To determine the baseline solubility in a physiologically relevant buffer and establish a control for further experiments.

Methodology:

  • Preparation: Prepare a 100 mM phosphate-buffered saline (PBS) solution at pH 7.4.

  • Addition: Accurately weigh 5-10 mg of this compound into a clean glass vial.

  • Solvent Addition: Add a small, precise volume of the pH 7.4 PBS (e.g., 1 mL) to the vial.

  • Equilibration: Cap the vial and agitate at a controlled temperature (e.g., 25°C or 37°C) using a vortex mixer for 30-60 seconds, followed by placement on a shaker or rotator for at least 24 hours to ensure equilibrium is reached.

  • Observation: Visually inspect the solution for any undissolved solid particles.

  • Quantification (Optional but Recommended): If undissolved solid remains, centrifuge the sample to pellet the solid. Carefully extract the supernatant, filter it through a 0.22 µm syringe filter (to remove any remaining particulates), and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Causality: This step is critical to confirm that the compound is indeed poorly soluble under standard physiological conditions. Skipping this baseline can lead to unnecessary and complex formulation efforts.

Protocol 2: Systematic pH-Solubility Profiling

Objective: To investigate whether altering the pH can improve solubility, even for a molecule without a strongly basic or acidic group.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers spanning a range of pH values (e.g., pH 3, 5, 7, 9, 10). Use appropriate buffer systems for each pH (e.g., citrate for acidic, phosphate for neutral, borate for basic).

  • Experiment Execution: Repeat the steps outlined in Protocol 1 for each prepared buffer.

  • Data Analysis: Create a plot of solubility (mg/mL or µM) versus pH.

  • Stability Check: After determining the solubility, store the filtered solutions for another 24 hours and re-inspect for any signs of precipitation or cloudiness. Also, consider analyzing the samples by HPLC to check for degradation peaks, as ester hydrolysis can be catalyzed by strong acids or bases.[5]

Causality: While the carbamoylamino group is not strongly basic, extreme pH conditions can sometimes influence the hydrogen bonding network of water and its interaction with the solute. This experiment definitively confirms or rules out pH adjustment as a viable, simple strategy. A flat pH-solubility profile indicates that pH modification will be ineffective.

Protocol 3: Co-Solvent Screening

Objective: To enhance solubility by reducing the overall polarity of the solvent system using water-miscible organic solvents (co-solvents).

Methodology:

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents. A good starting panel is shown in the table below.

  • Stock Preparation: Prepare 50% (v/v) solutions of each co-solvent in your primary aqueous buffer (e.g., pH 7.4 PBS).

  • Screening: Following Protocol 1 , attempt to dissolve a known amount of your compound in each 50% co-solvent mixture.

  • Titration (for promising candidates): If a co-solvent system successfully dissolves the compound, perform a titration to find the minimum concentration required. Prepare solutions with 40%, 30%, 20%, and 10% of the successful co-solvent and observe for precipitation.

Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic benzene core of the molecule. This disrupts the hydrogen-bonding structure of water, lowering the energy penalty required to create a cavity for the solute.[6]

Co-SolventClassTypical Starting Conc.Notes
Ethanol Alcohol10-50%Commonly used, can be volatile.
Propylene Glycol (PG) Glycol10-50%Good safety profile, viscous.
Polyethylene Glycol 400 (PEG 400) Polymer10-50%Low toxicity, can handle a wide range of APIs.
Dimethyl Sulfoxide (DMSO) Aprotic Solvent1-10%Excellent solubilizer but can have toxicological implications for in vivo work. Use with caution.

Part 3: Advanced Strategies & FAQs

Q4: I've tried pH and co-solvents, but my compound still has limited solubility or precipitates over time. What are my next steps?

A: If simple methods are insufficient, you must move to more advanced formulation strategies designed for poorly soluble drugs.[7][8] These techniques aim to either increase the surface area for dissolution or present the drug in a high-energy, non-crystalline (amorphous) state.

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface-area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[9]

  • Solid Dispersions: The drug is dispersed in a solid-state carrier matrix (often a polymer). This can prevent the drug from crystallizing, keeping it in a more soluble amorphous form. Hot-melt extrusion is a common method for creating solid dispersions.[8]

  • Cyclodextrin Complexation: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. Your compound can form an inclusion complex, where the hydrophobic benzene ring sits inside the cyclodextrin cavity, while the hydrophilic exterior interacts with water, effectively shielding the hydrophobic part and increasing solubility.[9]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine emulsion upon gentle agitation in an aqueous medium.[8]

digraph "Advanced_Strategies" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", width=4, height=0.9, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Overview of advanced formulation strategies.

Q5: Are there any chemical stability concerns I should be aware of during my solubilization experiments?

A: Yes. The primary potential liability in the this compound structure is the ethyl ester functional group.

  • Ester Hydrolysis: This reaction, where the ester is cleaved to form a carboxylic acid and ethanol, is catalyzed by both strong acids (pH < 4) and strong bases (pH > 9), and the rate increases with temperature. When performing pH-solubility profiling, it is crucial to analyze your samples by a stability-indicating method like HPLC to ensure you are measuring the solubility of the parent compound and not a more soluble degradant.

We trust this guide will provide you with the logical framework and practical steps needed to overcome the solubility challenges associated with this compound. For further assistance, please do not hesitate to contact our technical support team.

References

  • Google Patents. CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.
  • Chegg.com. Solved: Okay, so we had solid benzoic acid, ethyl 4-aminobenzoate, and 9-fluorenone all dissolved in diethyl ether (4ml). Available from: [Link]

  • Organic Syntheses. ethyl 4-aminobenzoate procedure. Available from: [Link]

  • PubChem. Ethyl benzoate compound summary. Available from: [Link]

  • PubChem. Ethyl 4-[(ethoxycarbonyl)amino]benzoate compound summary. Available from: [Link]

  • PubChem. Ethyl 4-(benzoylamino)benzoate compound summary. Available from: [Link]

  • Google Patents. CN102311356A - Synthetic method of ethyl p-aminobenzoate.
  • ResearchGate. (PDF) Ethyl 4-(dimethylamino)benzoate. Available from: [Link]

  • Google Patents. WO2023044024A1 - Novel ph dependent coating drug delivery system.
  • Solubility of Things. Ethyl benzoate solubility. Available from: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • PubMed Central (PMC). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • Wikipedia. Ethyl benzoate. Available from: [Link]

  • Homework.Study.com. If you dissolve benzoic acid, ethyl-4-amino-benzoate, and fluorenone in diethylether and extract.... Available from: [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • Chegg.com. Solved: 4. For an extraction with ethyl-4-aminobenzoate and.... Available from: [Link]

Sources

Technical Support Center: Purification of Ethyl 4-(carbamoylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 4-(carbamoylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Introduction to Purification Challenges

This compound is a polar molecule containing an ester, an aromatic ring, and a carbamoylamino (urea) functional group. This combination of functionalities imparts specific solubility characteristics that can make purification challenging. The presence of multiple hydrogen bond donors and acceptors can lead to strong crystal lattice interactions, but also to issues like "oiling out" or co-precipitation of impurities if the purification protocol is not optimized.[1] This guide provides a logical framework for overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: Recrystallization is typically the most effective and scalable method for purifying solid organic compounds like this compound. It is cost-effective and, when optimized, can efficiently remove most types of impurities, including unreacted starting materials and side-products. For highly impure samples or those containing impurities with similar solubility profiles, column chromatography may be necessary, although it is more resource-intensive.

Q2: How do I choose a suitable solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2] Given the polar nature of the carbamoylamino group, polar protic solvents or mixtures are often a good starting point. A common rule of thumb is that solvents containing functional groups similar to the compound of interest are often good solubilizers.[3]

For this compound, good candidates include:

  • Single Solvents: Ethanol, isopropanol, or acetonitrile.

  • Solvent Pairs: An ethanol/water or ethyl acetate/hexane system can be effective. In a solvent pair, one solvent readily dissolves the compound (the "good" solvent), while the other is a poor solvent (the "anti-solvent") in which the compound is insoluble.[3]

Q3: What are the likely impurities in a synthesis of this compound?

A3: Potential impurities largely depend on the synthetic route. Common impurities could include:

  • Starting Materials: Unreacted ethyl 4-aminobenzoate or isocyanate precursors.

  • Side-Products: Di-substituted ureas or other byproducts from side reactions.

  • Hydrolysis Products: 4-(Carbamoylamino)benzoic acid, resulting from the hydrolysis of the ethyl ester, particularly if aqueous or acidic/basic conditions are used during workup.

Q4: How can I assess the purity of my final product?

A4: A combination of techniques should be used to confirm the purity of this compound:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Spectroscopic Methods: 1H NMR, 13C NMR, and FT-IR spectroscopy can confirm the structure and identify any residual impurities. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[4]

Recrystallization Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the recrystallization of this compound using an ethanol/water solvent system.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Hotplate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely. The flask should not be more than half full to avoid solvent loss.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Inducing Crystallization: While stirring the hot solution, slowly add deionized water (the anti-solvent) dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as rapid cooling can trap impurities.[6]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

// Oiling Out Path oiling_out -> reheat [label="Action"]; reheat [label="Reheat to Dissolve Oil\nAdd More 'Good' Solvent"]; reheat -> slow_cool [label="Next Step"]; slow_cool [label="Cool Solution More Slowly\n(Insulate Flask)"]; slow_cool -> success [label="Outcome"];

// No Crystals Path no_crystals -> scratch [label="Action"]; scratch [label="Scratch Inner Wall of Flask"]; scratch -> seed [label="If No Success"]; seed [label="Add a Seed Crystal"]; seed -> evaporate [label="If No Success"]; evaporate [label="Evaporate Excess Solvent"]; evaporate -> success [label="Outcome"];

// Low Yield Path low_yield -> cool_longer [label="Action"]; cool_longer [label="Cool Solution in Ice Bath\nfor a Longer Period"]; cool_longer -> mother_liquor [label="Next Step"]; mother_liquor [label="Concentrate Mother Liquor\nand Recrystallize"]; mother_liquor -> success [label="Outcome"];

success [label="Successful Purification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } }

Troubleshooting Common Recrystallization Issues

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[7]

  • Probable Cause: The solution is cooling too quickly, or the solvent system is not ideal.

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of the "good" solvent (e.g., ethanol) to decrease the saturation level.

    • Allow the solution to cool much more slowly. Insulating the flask can help.[5]

    • Consider a different solvent system with a lower boiling point.

Q: No crystals have formed after cooling the solution. What is the next step?

A: This usually indicates that the solution is not sufficiently saturated or that nucleation has not occurred.

  • Probable Cause: Too much solvent was used.

  • Solution:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.

    • Reduce Solvent Volume: If the above methods fail, gently heat the solution to evaporate some of the solvent, then allow it to cool again.[7]

Q: The yield of my purified product is very low. How can I improve it?

A: A low yield can result from several factors.

  • Probable Cause:

    • Using too much solvent, which keeps a significant portion of the compound dissolved in the mother liquor.

    • Incomplete precipitation during the cooling phase.

    • Premature crystallization during hot filtration.

  • Solution:

    • Ensure you are using the minimum amount of hot solvent necessary for dissolution.

    • After cooling to room temperature, always cool the flask in an ice bath for an extended period (30-60 minutes) to maximize crystal formation.

    • To recover more product, you can evaporate a portion of the solvent from the mother liquor to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[8]

Data Summary: Recommended Solvent Systems

The following table provides a summary of recommended solvent systems for the recrystallization of this compound, based on successful purifications of analogous compounds.

Solvent SystemTypeRationale & Comments
Ethanol/Water Solvent PairEthanol is a good solvent for polar aromatic compounds, while water acts as an effective anti-solvent. This is a common and effective system for compounds with amine or amide functionalities.
Acetonitrile Single SolventA polar aprotic solvent that can be effective for compounds with moderate polarity. Recrystallization from acetonitrile has been reported for similar benzoate derivatives.[4]
Isopropanol Single SolventSimilar to ethanol but can sometimes lead to slower crystal growth and larger crystals.
Ethyl Acetate/Hexane Solvent PairA less polar option. Ethyl acetate is a good solvent for many esters, and hexane is a non-polar anti-solvent. This system is useful if non-polar impurities are present.[3]

References

  • Al-Hourani, B. J., Al-Akayleh, F., & El-Barghouthi, M. I. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Molbank, 2024(1), M1829. [Link]

  • National Center for Biotechnology Information (n.d.). Ethyl 4-(benzoylamino)benzoate. PubChem Compound Database. Retrieved from [Link]

  • Rama Rao, A. V., et al. (2003). Ethyl 4-aminobenzoate. Organic Syntheses, 80, 1. [Link]

  • Jadrijević, S., et al. (2016). Exploring the cocrystallization potential of urea and benzamide. CrystEngComm, 18(28), 5323-5333. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Urea crystallization. US3124612A.
  • Pahonțu, E., et al. (2023). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl) methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. R. Soc. Open Sci., 10(1), 220430. [Link]

  • Padias, A. B. (n.d.). SOP: CRYSTALLIZATION. University of Arizona. Retrieved from [Link]

  • ResearchGate. (2016). Exploring the cocrystallization potential of urea and benzamide. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug. Retrieved from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • NileRed. (2016, January 31). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Gassman, P. G., & Drewes, H. R. (1978). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 58, 101. [Link]

  • National Center for Biotechnology Information (n.d.). CID 66959636. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • ResearchGate. (2017). How to grow crystals for a non polar organic compounds. Retrieved from [Link]

  • Quora. (2021). What is ethyl benzoate from benzoic acid?. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Ethyl 4-(dimethylamino)benzoate. PubChem Compound Database. Retrieved from [Link]

Sources

"Ethyl 4-(carbamoylamino)benzoate" storage and handling conditions

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-01-23

Introduction

Ethyl 4-(carbamoylamino)benzoate, also known as ethyl 4-(ureido)benzoate, is a synthetic organic compound that incorporates an ethyl benzoate moiety and a urea functional group. Its unique structure suggests its potential use in various research and development applications, particularly in medicinal chemistry and materials science, where ureidobenzoate motifs are of interest.[1] The absence of a dedicated Safety Data Sheet (SDS) necessitates a cautious and informed approach to its handling and storage. This guide has been developed to address potential questions and challenges that researchers, scientists, and drug development professionals may encounter during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Based on the hygroscopic nature of the urea moiety and the general stability of ethyl esters, it is recommended to store this compound in a cool, dry, and well-ventilated area.[2][3][4][5] The container should be tightly sealed to prevent moisture absorption, which can lead to clumping and potential degradation.[4][5] Storage at temperatures between 10–30°C is advisable to prevent thermal decomposition.[4][6]

Q2: What are the primary hazards associated with handling this compound?

A2: While specific toxicity data is unavailable, structurally related aromatic esters and urea compounds can cause skin and eye irritation.[7] Inhalation of dust should be avoided. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of the solid should be performed in a well-ventilated laboratory hood to minimize inhalation exposure.

Q3: What solvents are suitable for dissolving this compound?

A3: The solubility of this compound has not been extensively documented. However, based on its structure, it is expected to have limited solubility in water.[8][9] It is likely to be more soluble in organic solvents such as ethanol, methanol, and other polar organic solvents.[9][10] Small-scale solubility tests are recommended to determine the most suitable solvent for your specific application.

Q4: Is this compound sensitive to light or air?

A4: Prolonged exposure to light, heat, and air should be avoided for general chemical stability.[2] While specific data on the photosensitivity of this compound is not available, storing it in an opaque, tightly sealed container is a prudent precautionary measure. Some related benzoate esters are noted to be sensitive to air and moisture.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound is clumped or difficult to weigh. Moisture absorption due to improper storage. The urea moiety is hygroscopic.[4][12]Dry the compound under vacuum at a gentle temperature (e.g., 40-50°C) if its thermal stability permits. Always store in a desiccator or a dry, tightly sealed container.
Inconsistent experimental results. Potential degradation of the compound.Review storage conditions. Ensure the compound has not been exposed to excessive heat, moisture, or light. Consider re-purifying a small sample if degradation is suspected.
Difficulty dissolving the compound. Use of an inappropriate solvent.Test solubility in a range of polar organic solvents. Gentle heating or sonication may aid dissolution, but monitor for any signs of decomposition.
Discoloration of the solid compound. Impurities or slow degradation over time.If the discoloration is significant, it may indicate impurity. Consider purification by recrystallization if a suitable solvent system can be identified.

Experimental Protocols

Protocol 1: Safe Handling and Weighing of Solid this compound
  • Preparation: Before handling, ensure you are wearing appropriate PPE: safety glasses with side shields, nitrile gloves, and a laboratory coat.

  • Work Area: Conduct all manipulations of the solid compound within a certified chemical fume hood to prevent inhalation of any dust particles.

  • Weighing: Use a clean, dry spatula to transfer the desired amount of the solid to a tared weighing vessel. Avoid generating dust. If the compound is clumpy, gently break up the clumps with the spatula within the container.

  • Container Sealing: After weighing, securely seal the container of this compound immediately to minimize exposure to air and moisture.

  • Cleanup: Clean any spills promptly. Wipe the weighing area with a damp cloth to remove any residual dust. Dispose of contaminated materials according to your institution's hazardous waste guidelines.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound.[2]

Protocol 2: Preparation of a Stock Solution (Example)
  • Solvent Selection: Based on preliminary solubility tests, select a suitable dry organic solvent (e.g., anhydrous ethanol or methanol).

  • Glassware: Ensure all glassware is clean and dry to prevent contamination and hydrolysis.

  • Dissolution: In a chemical fume hood, add the weighed amount of this compound to a volumetric flask.

  • Solvent Addition: Add a portion of the chosen solvent to the flask and swirl gently to dissolve the solid. Sonication or gentle warming may be used to facilitate dissolution if necessary.

  • Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Storage of Solution: Store the solution in a tightly sealed container, protected from light. If long-term storage is required, storage at a low temperature (e.g., 2-8°C) may be considered, but a stability test is recommended.

Visual Logic and Workflows

The following diagram outlines the recommended decision-making process for the storage and handling of this compound.

Workflow for Handling this compound A Receipt of Compound B Inspect Container Integrity A->B L Damaged Seal? B->L C Store in Cool, Dry, Well-Ventilated Area (10-30°C, <60% RH) D Prepare for Experiment C->D E Don Appropriate PPE (Gloves, Goggles, Lab Coat) D->E F Handle in Fume Hood E->F G Weigh Required Amount F->G H Tightly Reseal Container G->H I Proceed with Experiment H->I J Clean Work Area & Dispose of Waste I->J K Wash Hands Thoroughly J->K L->C No M Quarantine and Contact Supplier L->M Yes

Caption: Decision workflow for receiving and handling this compound.

References

  • Direct PCW. (2023, June 6). Safety Data Sheet - ETHYL BENZOATE. Retrieved from [Link]

  • Huaxin Fertiliser Machinery. (n.d.). How to Store and Handle Urea Khad Safely. Retrieved from [Link]

  • Loba Chemie. (2017, September 7). ETHYL 4- HYDROXY BENZOATE EXTRA PURE MSDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl benzoate. Retrieved from [Link]

  • Saeed, S., Bhatti, M. H., Tahir, M. K., & Jones, P. G. (2008). Ethyl 4-(3-butyrylthioureido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1369.
  • Green Gubre Group. (n.d.). Best Practices for Storing and Handling Urea Fertilizers. Retrieved from [Link]

  • UreaKnowHow. (n.d.). Urea & Urea Solution - STORAGE, HANDLING AND DILUTION. Retrieved from [Link]

  • Saeed, A., Rafique, H., Mumtaz, A., & Bolte, M. (2009). Ethyl 4-[3-(2-methyl-benzoyl)thioureido]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2774.
  • Colormax Systems. (2015, December 17). Conveying and Storage of Urea. Retrieved from [Link]

  • Univar Solutions. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Petro Arkan. (2024, July 8). Granular Urea Storage and safe handling. Retrieved from [Link]

  • Dow. (n.d.). SDS Finder - Dow Safety Data Sheets. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Biotin Carboxylase Inhibitors: Unveiling the Unique Profile of Ethyl 4-(carbamoylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent battle against antimicrobial resistance, the scientific community is in a continuous search for novel antibacterial agents that act on unexploited molecular targets. The bacterial fatty acid synthesis (FASII) pathway presents a fertile ground for such discovery, as it is essential for bacterial viability and distinct from its mammalian counterpart.[1][2] A key gatekeeper in this pathway is Acetyl-CoA Carboxylase (ACC), a multi-subunit enzyme that catalyzes the first committed step in fatty acid biosynthesis.[2][3] This guide provides an in-depth comparison of inhibitors targeting one of ACC's critical components, biotin carboxylase (BC), with a special focus on the emerging compound, Ethyl 4-(carbamoylamino)benzoate, and its unique inhibitory mechanism.

The Central Role of Biotin Carboxylase in Bacterial Fatty Acid Synthesis

Bacterial Acetyl-CoA Carboxylase is a heteromeric enzyme complex composed of three distinct, dissociable proteins: biotin carboxylase (BC), biotin carboxyl carrier protein (BCCP), and carboxyltransferase (CT).[2][4] The overall reaction occurs in two discrete half-reactions:

  • Biotin Carboxylation: The BC component catalyzes the ATP-dependent carboxylation of the biotin prosthetic group, which is covalently attached to BCCP.[4][5]

  • Transcarboxylation: The CT component then transfers the activated carboxyl group from carboxybiotin-BCCP to acetyl-CoA, yielding malonyl-CoA.[6]

Malonyl-CoA serves as the essential building block for the elongation of fatty acid chains.[6] Because the BC-catalyzed reaction is the first and rate-limiting step, its inhibition effectively shuts down the entire fatty acid synthesis pathway, leading to bacterial death.[2]

cluster_0 First Half-Reaction: Biotin Carboxylation cluster_1 Second Half-Reaction: Transcarboxylation ATP ATP BC Biotin Carboxylase (BC) ATP->BC Bicarbonate HCO₃⁻ Bicarbonate->BC Biotin_BCCP Biotin-BCCP Biotin_BCCP->BC Carboxybiotin_BCCP Carboxybiotin-BCCP BC->Carboxybiotin_BCCP ADP_Pi ADP + Pi BC->ADP_Pi Carboxybiotin_BCCP->Carboxybiotin_BCCP_input AcetylCoA Acetyl-CoA CT Carboxyltransferase (CT) AcetylCoA->CT MalonylCoA Malonyl-CoA CT->MalonylCoA Biotin_BCCP_regen Biotin-BCCP (regenerated) CT->Biotin_BCCP_regen Carboxybiotin_BCCP_input->CT

Caption: The two-step reaction catalyzed by Acetyl-CoA Carboxylase.

A Field of Inhibitors: Targeting the ATP vs. Biotin Binding Sites

The majority of historically identified BC inhibitors function by competing with ATP for its binding site on the enzyme. While effective in vitro, this approach carries an inherent risk of off-target effects. The human proteome contains over 500 kinases and numerous other ATP-binding proteins, and the ATP-binding site of bacterial BC shares structural similarities with eukaryotic kinases.[1] This can lead to cross-reactivity, as seen with pyridopyrimidine-class inhibitors, which also significantly inhibit human Src kinase.[1]

This is where Ethyl 4-((2-chloro-5-(phenylcarbamoyl)phenyl)sulfonamido)benzoate, also known as SABA1, represents a significant paradigm shift.

This compound (SABA1): A Novel Mechanism of Action

SABA1 is a recently identified compound with demonstrated antibacterial activity against Gram-negative pathogens such as Pseudomonas aeruginosa and Escherichia coli.[1][3][7] Its defining characteristic is its atypical mechanism of inhibition. Unlike the vast majority of known BC inhibitors, SABA1 does not bind to the ATP-binding pocket. Instead, it binds to the biotin-binding site .[1][3]

This distinction is fundamentally important for two reasons:

  • Enhanced Selectivity: By targeting the biotin site, SABA1 is less likely to interact with the multitude of ATP-utilizing enzymes in human cells, promising a better safety profile.[1]

  • Novel Resistance Profile: Bacteria that develop resistance to ATP-competitive inhibitors would likely remain susceptible to SABA1, offering a new therapeutic avenue.

Kinetic studies reveal an even more nuanced mechanism: SABA1's binding is significantly enhanced by the presence of ADP, a product of the BC reaction.[1][3] This leads to an unusual kinetic profile where SABA1 exhibits competitive inhibition versus ATP and uncompetitive inhibition with respect to ADP.[1] The proposed model suggests that ADP binding induces a conformational change in the enzyme that creates a high-affinity binding state for SABA1 in the adjacent biotin pocket.

BC_Enzyme Biotin Carboxylase (BC) ATP Site Biotin Site Allosteric Site ATP_Inhibitors ATP-Competitive Inhibitors (e.g., Pyridopyrimidines, Amino-oxazoles) ATP_Inhibitors->BC_Enzyme:atp Binds Here SABA1 This compound (SABA1) SABA1->BC_Enzyme:biotin Binds Here Allo_Inhibitors Allosteric Inhibitors (e.g., Pyrrolocin C, Equisetin) Allo_Inhibitors->BC_Enzyme:allo Binds Here

Caption: Comparison of binding sites for different classes of BC inhibitors.

Comparative Analysis with Other BC Inhibitor Classes

To fully appreciate the potential of SABA1, it is essential to compare it with other well-characterized classes of BC inhibitors.

Inhibitor ClassRepresentative Compound(s)Binding SiteMechanismSpectrum of ActivityKey Limitations
Biotin-Site Binders This compound (SABA1)Biotin SiteAtypical (ADP-dependent)Gram-negativeFurther optimization needed for potency and spectrum.
ATP-Competitive PyridopyrimidinesATP SiteCompetitive vs. ATPGram-negativePotential for off-target kinase inhibition; narrow spectrum.[8]
ATP-Competitive Amino-oxazolesATP SiteCompetitive vs. ATPPrimarily Gram-negativePoor correlation between enzyme potency and whole-cell activity.[4][8]
Allosteric Pyrrolocin C, EquisetinAllosteric SiteAllostericGram-positiveDifferent binding site from active site inhibitors.[3]

Insights from the Comparison:

  • ATP-Competitive Inhibitors (Pyridopyrimidines, Amino-oxazoles): These compounds were discovered through high-throughput and fragment-based screening, respectively.[4][8] While some achieved high enzymatic potency (e.g., pyridopyrimidines with a Ki of 0.8 nM), their activity was largely restricted to Gram-negative bacteria.[8] A significant challenge observed with the amino-oxazole class is the frequent disconnect between high enzyme inhibition and poor whole-cell antibacterial activity, likely due to issues with cell penetration or susceptibility to bacterial efflux pumps.[4]

  • Allosteric Inhibitors (Pyrrolocin C, Equisetin): These natural products represent another distinct class that binds to a site remote from the active site, inducing a conformational change that inhibits enzyme function.[3] Their activity against Gram-positive organisms highlights that different inhibitor scaffolds can achieve different bacterial spectrums.[3]

  • SABA1's Unique Position: SABA1 carves out a unique niche. By targeting the biotin site, it avoids the primary liability of the most developed synthetic inhibitors (ATP-site competition) while offering a novel mechanism that is distinct from the allosteric natural products.

Experimental Protocols for Inhibitor Characterization

The robust evaluation of any enzyme inhibitor requires a systematic workflow, progressing from initial biochemical assays to whole-cell activity determination.

cluster_workflow Inhibitor Characterization Workflow Screening Step 1: Initial Screening (HTS or Fragment-Based) IC50 Step 2: Biochemical IC₅₀ Determination (Enzyme Assay) Screening->IC50 Identify Hits Kinetics Step 3: Kinetic Mechanism Studies (Vary Substrate Concentrations) IC50->Kinetics Characterize Potency MIC Step 4: Whole-Cell Activity (MIC Assay) Kinetics->MIC Determine Mechanism Selectivity Step 5: Selectivity Profiling (vs. Human Enzymes) MIC->Selectivity Assess Antibacterial Effect

Caption: A generalized workflow for discovering and validating BC inhibitors.

Protocol 1: Biotin Carboxylase Enzymatic Inhibition Assay (IC₅₀ Determination)

This protocol is designed to measure the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀). It is based on a coupled-enzyme assay that detects the production of ADP.

Principle: The ADP produced by biotin carboxylase is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in NADH is monitored by the change in absorbance at 340 nm.

Materials:

  • Purified biotin carboxylase enzyme

  • Assay Buffer: 100 mM HEPES, pH 7.5, 5 mM MgCl₂, 100 mM KCl

  • ATP solution

  • Biotin solution

  • Sodium Bicarbonate (NaHCO₃) solution

  • Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Test inhibitor (e.g., SABA1) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a reaction cocktail containing fixed, saturating concentrations of biotin, NaHCO₃, PEP, NADH, and the PK/LDH coupling enzymes.

  • Inhibitor Dispensing: To the wells of the 96-well plate, add 1 µL of the test inhibitor at various concentrations (typically a serial dilution). For control wells, add 1 µL of DMSO.

  • Add Reagent Mix: Dispense 90 µL of the reagent mix into each well containing the inhibitor.

  • Initiate Reaction: Start the reaction by adding 10 µL of a pre-determined concentration of the biotin carboxylase enzyme to all wells. The final reaction volume is 100 µL.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 30°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality and Trustworthiness: Using a coupled-enzyme system provides a continuous, real-time measurement of enzyme activity. Holding substrates like biotin and bicarbonate at saturating concentrations ensures that the measured inhibition is specific to the inhibitor's interaction with the enzyme-ATP complex. Running a DMSO-only control is critical to establish the 100% activity baseline.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Materials:

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test inhibitor dissolved in DMSO

  • 96-well sterile microplate

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Prepare Inhibitor Dilutions: In the 96-well plate, perform a two-fold serial dilution of the test inhibitor in CAMHB to achieve a range of desired final concentrations.

  • Inoculate: Add the standardized bacterial inoculum to each well. Include a positive control well (bacteria, no inhibitor) and a negative control well (broth only, no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the inhibitor in which there is no visible bacterial growth.

Causality and Trustworthiness: This standardized broth microdilution method is a gold-standard technique in clinical microbiology. The use of a standardized inoculum and specific growth medium ensures reproducibility. The positive and negative controls validate that the bacteria can grow in the medium and that the medium itself is sterile, respectively.

Conclusion and Future Outlook

The landscape of biotin carboxylase inhibitors is diverse, with compounds targeting distinct sites on the enzyme. While ATP-competitive inhibitors have been extensively studied, their development is often hampered by selectivity issues and challenges in achieving whole-cell efficacy.[1][4] this compound (SABA1) emerges as a highly promising lead compound due to its novel mechanism of targeting the biotin-binding site.[1][3][7] This strategy inherently offers a potential solution to the selectivity problems plaguing ATP-site inhibitors.

The atypical, ADP-enhanced binding of SABA1 provides a fascinating molecular basis for further structure-based drug design. Future research should focus on optimizing the SABA1 scaffold to improve its enzymatic potency and broaden its antibacterial spectrum. By leveraging this unique mechanism, it may be possible to develop a new class of antibiotics that can effectively combat the growing threat of drug-resistant Gram-negative infections.

References

  • Mochalkin, I., Miller, J. R., Narasimhan, L., et al. (2009). Discovery of Antibacterial Biotin Carboxylase Inhibitors by Virtual Screening and Fragment-Based Approaches. ACS Chemical Biology, 4(6), 473–483. [Link]

  • Craft, M., Waldrop, G. L., et al. (2021). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 100-108. [Link]

  • Wikipedia. (n.d.). Biotin carboxylase. [Link]

  • Craft, M. (2022). Inhibition of Biotin Carboxylase by Three Antibacterial Compounds. LSU Doctoral Dissertations. [Link]

  • Tong, L. (2013). Structure and function of biotin-dependent carboxylases. Cellular and Molecular Life Sciences, 70(5), 863–891. [Link]

  • Jarosław, M., et al. (2016). Computational Redesign of Bacterial Biotin Carboxylase Inhibitors Using Structure-Based Virtual Screening of Combinatorial Libraries. Molecules, 21(11), 1438. [Link]

  • Cronan, J. E., & Waldrop, G. L. (2002). Multi-subunit acetyl-CoA carboxylases. Progress in Lipid Research, 41(5), 407–435. [Link]

  • Miller, J. R., Dunham, S., Mochalkin, I., et al. (2009). A class of selective antibacterials derived from a protein kinase inhibitor pharmacophore. Proceedings of the National Academy of Sciences, 106(6), 1737-1742. [Link]

  • Blanchard, C. Z., & Waldrop, G. L. (1999). Inhibition of biotin carboxylase by a reaction intermediate analog: implications for the kinetic mechanism. Biochemical and Biophysical Research Communications, 266(2), 466-471. [Link]

  • Campbell, J. W., & Cronan, J. E. (2001). Bacterial fatty acid biosynthesis: targets for antibacterial drug discovery. Annual Review of Microbiology, 55, 305-332. [Link]

Sources

A Comparative Analysis of Antibacterial Activity: Sulfonamides versus Ethyl 4-(carbamoylamino)benzoate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the ever-evolving landscape of antimicrobial research, the need for novel therapeutic agents to combat the growing threat of antibiotic resistance is paramount. This guide provides a detailed comparative analysis of the well-established sulfonamide class of antibiotics and the emerging potential of ethyl 4-(carbamoylamino)benzoate and its structurally related analogs, derived from ethyl 4-aminobenzoate (benzocaine). This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanisms, efficacy, and future prospects of these compound classes.

Introduction: Two Distinct Approaches to Bacterial Inhibition

Sulfonamides represent one of the oldest classes of synthetic antimicrobial agents and have been a cornerstone of antibacterial therapy for decades. Their mechanism of action and resistance pathways are well-characterized. In contrast, while ethyl 4-aminobenzoate (benzocaine) is primarily known as a local anesthetic, recent research has unveiled the potential of its derivatives as a source of new antibacterial compounds.[1] This guide will delve into a side-by-side comparison of these two classes, evaluating their known antibacterial activities, mechanisms of action, and the experimental methodologies used to assess their efficacy.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between sulfonamides and the investigated benzocaine derivatives lies in their cellular targets.

Sulfonamides: Competitive Inhibitors of Folate Synthesis

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. Folic acid, in its reduced form tetrahydrofolate, is a vital cofactor in the synthesis of nucleic acids and certain amino acids. Sulfonamides exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[2][3] This disruption of a critical metabolic pathway halts bacterial growth and replication.[4]

PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid DNA_Synthesis DNA Synthesis Dihydrofolic_Acid->DNA_Synthesis Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate_Synthase Competitive Inhibition

Caption: Sulfonamide Mechanism of Action.

This compound Analogs: A Focus on DNA Integrity

Direct antibacterial data for this compound is not extensively available in current literature. However, studies on structurally similar benzocaine derivatives point towards a different mechanism of action. Certain thiazolidine derivatives of benzocaine have demonstrated potent antibacterial activity by inhibiting DNA gyrase and topoisomerase IIα.[5] These enzymes are crucial for bacterial DNA replication, transcription, and repair. Their inhibition leads to a bactericidal effect. This suggests that the broader class of p-aminobenzoic acid esters may offer a distinct and potentially advantageous mechanism of action compared to sulfonamides.

Benzocaine_Derivatives Benzocaine Derivatives (e.g., Thiazolidinones) DNA_Gyrase DNA Gyrase / Topoisomerase IIα Benzocaine_Derivatives->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death

Caption: Proposed Mechanism of Benzocaine Derivatives.

Comparative Antibacterial Spectrum and Efficacy

A direct comparison of the antibacterial efficacy of this compound and sulfonamides is challenging due to the limited data on the former. However, by examining data for sulfonamides and various benzocaine derivatives, a comparative picture can be constructed.

Compound ClassGram-Positive BacteriaGram-Negative BacteriaRepresentative MIC Values
Sulfonamides Active against many species, including Staphylococcus aureus.Active against many species, including Escherichia coli, but resistance is common. Some species like Pseudomonas aeruginosa are often resistant.Sulfamethoxazole vs. E. coli: MICs can range from susceptible (≤2/38 µg/mL) to resistant (≥4/76 µg/mL).[3] Silver sulfadiazine vs. P. aeruginosa: MICs range from 1 to 64 µg/mL.[6]
Benzocaine Derivatives Thiazolidine derivatives show activity against S. aureus. Schiff base derivatives show activity against Bacillus subtilis.Thiazolidine derivatives show activity against E. coli. Schiff base derivatives show activity against Enterobacter spp.[5]Specific MIC data for a wide range of derivatives is still emerging. Some novel benzocaine derivatives have shown promising activity comparable to reference drugs in early studies.

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[7] Lower MIC values indicate higher potency.

Experimental Protocols for Antibacterial Activity Assessment

To ensure the scientific integrity and reproducibility of antibacterial activity studies, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[8][9]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the lowest concentration of the agent that prevents visible growth is recorded as the MIC.[10]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound (e.g., this compound or a sulfonamide) in a suitable solvent (e.g., DMSO) to a high concentration.

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well plate.

  • Serial Dilution: Create a two-fold serial dilution of the antimicrobial stock solution across the wells of the microtiter plate.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[11]

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare Antimicrobial Stock Solution D Perform Serial Dilution of Antimicrobial A->D B Prepare 96-Well Plate with Broth B->D C Prepare Standardized Bacterial Inoculum E Inoculate Wells C->E D->E F Incubate Plate (18-24h, 37°C) E->F G Read MIC (Lowest concentration with no growth) F->G

Caption: MIC Determination Workflow.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Principle: Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an antimicrobial-free agar medium. The lowest concentration that results in no bacterial growth on the agar plate after incubation is the MBC.

Step-by-Step Methodology:

  • Perform MIC Test: Complete the MIC determination as described above.

  • Subculturing: From each well that shows no visible turbidity in the MIC test, aspirate a small volume (e.g., 10 µL) and plate it onto a fresh, antimicrobial-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent from the MIC test that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Mechanisms of Bacterial Resistance

The development of resistance is a major challenge for all antimicrobial agents.

Sulfonamide Resistance

Bacteria have developed several mechanisms to resist the action of sulfonamides:

  • Target Modification: The most common mechanism is the acquisition of genes (sul1, sul2, sul3) that encode for a drug-resistant variant of dihydropteroate synthase.[1][12] This altered enzyme has a low affinity for sulfonamides but retains its ability to bind PABA.

  • Mutations in the Target Enzyme: Chromosomal mutations in the folP gene, which encodes for DHPS, can also lead to a reduced affinity for sulfonamides.[13]

  • Increased PABA Production: Some bacteria can overproduce PABA, which outcompetes the sulfonamide for binding to DHPS.

  • Decreased Permeability/Efflux: Reduced uptake of the drug or active efflux can also contribute to resistance.[14]

Potential Resistance to Benzocaine Derivatives

While less studied, potential resistance mechanisms to benzocaine derivatives that target DNA gyrase could include:

  • Target Modification: Mutations in the genes encoding for the subunits of DNA gyrase (gyrA and gyrB) can alter the enzyme's structure and reduce its affinity for the inhibitor.

  • Efflux Pumps: Bacteria can utilize efflux pumps to actively transport the antimicrobial agent out of the cell, preventing it from reaching its target.[15]

  • Decreased Permeability: Alterations in the bacterial cell membrane can reduce the influx of the drug.[15]

Conclusion and Future Directions

Sulfonamides remain a clinically relevant class of antibiotics, although their efficacy is increasingly compromised by widespread resistance. Their well-understood mechanism of action provides a clear benchmark for comparison.

The exploration of ethyl 4-aminobenzoate derivatives, including the conceptual "this compound," opens a promising avenue for the discovery of new antibacterial agents. The potential for a distinct mechanism of action, targeting DNA gyrase, is particularly noteworthy as it could provide an effective strategy against bacteria resistant to existing drug classes.

Future research should focus on:

  • Synthesizing and evaluating the antibacterial activity of this compound and a library of its analogs.

  • Conducting detailed mechanistic studies to confirm the molecular targets of active compounds.

  • Performing comprehensive in vitro and in vivo studies to establish the efficacy and safety profiles of promising candidates.

By leveraging the principles of medicinal chemistry and standardized microbiological testing, the scientific community can continue to develop novel and effective treatments in the ongoing battle against bacterial infections.

References

  • ReAct - Action on Antibiotic Resistance. (n.d.). Resistance mechanisms. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST Home. Retrieved from [Link]

  • Kolochi, T., Victoria, A., & Pooventhiran, T. (2016). Antimicrobial Studies on Derivatives of Benzocaine. Global Journal for Research Analysis, 5(7), 176-177. Retrieved from [Link]

  • Pye, C. C., Yu, A. A., & Weese, J. S. (2019). Determination of minimum inhibitory concentrations for silver sulfadiazine and other topical antimicrobial agents against strains of Pseudomonas aeruginosa isolated from canine otitis externa. Veterinary dermatology, 30(1), 27-e7. Retrieved from [Link]

  • Schwarz, S., & Chaslus-Dancla, E. (2001). Mechanisms of bacterial resistance to antimicrobial agents. Microbiology Spectrum, 1(1), 1-38. Retrieved from [Link]

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug resistance updates, 3(3), 155–160. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Clinical Breakpoint Tables. Retrieved from [Link]

  • Wuthiekanun, V., Chewapreecha, C., Chantratita, N., Teparrukkul, P., Limmathurotsakul, D., & Day, N. P. (2012). Trimethoprim/sulfamethoxazole resistance in clinical isolates of Burkholderia pseudomallei from Thailand. The Journal of antimicrobial chemotherapy, 67(8), 2043–2044. Retrieved from [Link]

  • El-Zahabi, H. S. A., Nossier, E. S., Mousa, S. M., Hassan, H., Shalaby, A. S. G., & Arafa, R. K. (2022). Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action. Archiv der Pharmazie, 355(4), e2100451. Retrieved from [Link]

  • Pye, C. C., Yu, A. A., & Weese, J. S. (2019). Determination of minimum inhibitory concentrations for silver sulfadiazine and other topical antimicrobial agents against strains of Pseudomonas aeruginosa isolated from canine otitis externa. ResearchGate. Retrieved from [Link]

  • Munir, M. A., & Blaskovich, M. A. (2016). Mechanisms of bacterial resistance to antimicrobial agents. Future science OA, 2(4), FSO159. Retrieved from [Link]

  • Venkatesan, R., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14(1), 4056. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • MacGowan, A., & Macnaughton, E. (2017). In vitro Time Kill of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli using Cation Adjusted Muller Hinton Broth and ISO-Sensitest Broth. Antimicrobial agents and chemotherapy, 61(12), e01234-17. Retrieved from [Link]

  • Blair, J. M., Webber, M. A., Baylay, A. J., Ogbolu, D. O., & Piddock, L. J. (2015). Molecular mechanisms of antibiotic resistance. Nature reviews. Microbiology, 13(1), 42–51. Retrieved from [Link]

  • Nostro, A., & Papalia, T. (2012). Antimicrobial activities against Staphylococcus aureus and Escherichia coli of extracted Piper betle leaf materials by disc diffusion assay and batch experiments. Journal of microbiology, immunology and infection, 45(6), 459–466. Retrieved from [Link]

  • Then, R. L. (1982). Mechanisms and distribution of bacterial resistance to diaminopyrimidines and sulphonamides. The Journal of antimicrobial chemotherapy, 10 Suppl B, 61–69. Retrieved from [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens (Basel, Switzerland), 10(2), 165. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2019). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) in μg/ml of Pseudomonas aeruginosa strains against selected antimicrobial agents. Retrieved from [Link]

  • Rupa Health. (n.d.). Sulfonamides Resistance Genes. Retrieved from [Link]

  • Okeke, I. N., & Edelman, R. (2001). Sensitivity of Pseudomonas aeruginosa to sulphonamides and trimethoprim and the activity of the combination trimethoprim: sulphamethoxazole. The Journal of antimicrobial chemotherapy, 47(5), 651–653. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Worldwide journals. (2016). Research Paper Commerce Chemistry Antimicrobial Studies on Derivatives of Benzocaine. Retrieved from [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • Johns Hopkins ABX Guide. (2025). Staphylococcus aureus. Retrieved from [Link]

  • Wang, C. H., et al. (2020). Antibacterial activities against Staphylococcus aureus and Escherichia coli of extracted Piper betle leaf materials by disc diffusion assay and batch experiments. Scientific reports, 10(1), 16959. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. Retrieved from [Link]

  • Chowdhury, M. N. H., et al. (2014). Studies on Antibiotic Sensitivity Pattern of Pseudomonas aeruginosa Isolated from Hospitalized Patients. Open Access Library Journal, 1(8), 1-9. Retrieved from [Link]

  • Hasan, T. H. (2020). Mechanisms of Antibiotics Resistance in Bacteria. ResearchGate. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Retrieved from [Link]

  • Gandee, L., et al. (2020). Effect of Sub-Inhibitory Concentrations of Nitrofurantoin, Ciprofloxacin, and Trimethoprim on In Vitro Biofilm Formation in Uropathogenic Escherichia coli (UPEC). Antibiotics, 9(11), 785. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

Sources

Introduction: The Challenge of Translational Efficacy for Urea-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of in vivo and in vitro studies for urea-based bioactive compounds, using the potent soluble epoxide hydrolase (sEH) inhibitor TPPU as a primary exemplar. This guide provides researchers, scientists, and drug development professionals with a framework for evaluating similar molecules.

The urea scaffold is a cornerstone in medicinal chemistry, celebrated for its ability to form critical hydrogen bonds with protein targets. This has led to its incorporation into numerous inhibitors, including the multi-kinase inhibitor Sorafenib and a prominent class of soluble epoxide hydrolase (sEH) inhibitors. While a compound like Ethyl 4-(carbamoylamino)benzoate represents a simple iteration of this scaffold, its predictive value from benchtop to whole-organism models remains a significant hurdle. The journey from a promising in vitro IC₅₀ value to demonstrable in vivo efficacy is fraught with challenges related to absorption, distribution, metabolism, and excretion (ADME), as well as off-target effects.

This guide uses the well-characterized sEH inhibitor, TPPU (1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) , as a case study to compare and contrast in vitro and in vivo evaluation methodologies. We will explore the causal relationships behind experimental choices and provide a framework for building a robust, self-validating research program for novel urea-based compounds.

Part 1: In Vitro Characterization - Defining Potency and Selectivity

The initial phase of discovery focuses on confirming target engagement and quantifying the potency of the inhibitor in a controlled, isolated system. This is crucial for establishing a baseline before investing in more complex and expensive animal studies.

Core Objective: Confirming Mechanism and Potency

The primary in vitro goal is to determine if the compound inhibits the intended target, in this case, soluble epoxide hydrolase (sEH). The sEH enzyme metabolizes biologically important epoxy fatty acids (EFAs) into their less active diol counterparts. Inhibition of sEH preserves EFA levels, leading to beneficial anti-inflammatory, anti-hypertensive, and analgesic effects.

Key Experiment: sEH Inhibition Assay (Fluorescence-Based)

This assay directly measures the enzymatic activity of recombinant sEH and its inhibition by the test compound.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., TPPU) in DMSO.

    • Dilute recombinant human or murine sEH enzyme in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare the fluorescent substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).

  • Assay Procedure:

    • Add the enzyme buffer to the wells of a 96-well microplate.

    • Add serial dilutions of the test compound (TPPU) or a vehicle control (DMSO) to the wells.

    • Initiate the reaction by adding the CMNPC substrate. The sEH-mediated hydrolysis of CMNPC releases a highly fluorescent product.

    • Incubate at a controlled temperature (e.g., 30°C).

  • Data Acquisition:

    • Measure the increase in fluorescence intensity over time using a plate reader (Excitation/Emission ~330/465 nm).

  • Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Rationale: This cell-free assay provides a direct measure of target engagement, isolating the interaction between the inhibitor and the enzyme from any confounding cellular factors like membrane permeability or efflux pumps.

Comparative Data: Potency of Urea-Based sEH Inhibitors
CompoundTargetIC₅₀ (nM)Source
TPPU Human sEH0.7
TPPU Murine sEH3.4
AUDA Human sEH3.1
UCDEA Human sEH1.0

Part 2: Bridging the Gap - From In Vitro Potency to In Vivo Target Engagement

A potent molecule in vitro is not guaranteed to be effective in vivo. The next critical step is to determine if the compound can reach its target in a living system at a sufficient concentration and for an adequate duration to exert a biological effect. This involves pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Experimental Workflow: PK/PD Correlation

Caption: Workflow for establishing a PK/PD relationship.

Key Experiment: Murine Pharmacokinetics and Ex Vivo sEH Inhibition

This experiment determines the compound's concentration in the blood over time and directly measures its effect on the target enzyme in tissues.

Protocol:

  • Compound Administration:

    • Formulate TPPU in a suitable vehicle (e.g., PEG400/Solutol/water).

    • Administer a single dose to mice via a relevant route (e.g., oral gavage (PO) or intraperitoneal injection (IP)).

  • Pharmacokinetic (PK) Sampling:

    • Collect blood samples into heparinized tubes at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Centrifuge the blood to separate plasma.

    • Extract TPPU from the plasma and quantify its concentration using liquid chromatography-mass spectrometry (LC-MS/MS). This data is used to calculate key PK parameters like Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), and AUC (area under the curve).

  • Pharmacodynamic (PD) Sampling & Analysis:

    • At each time point, euthanize a subset of animals and harvest tissues (e.g., liver, kidney).

    • Prepare tissue homogenates (cytosolic fraction) which contain the sEH enzyme.

    • Measure the sEH activity in these homogenates using the same fluorescence-based assay described in Part 1. This is an ex vivo measurement of target engagement.

  • Analysis:

    • Plot the plasma concentration of TPPU vs. time to generate the PK profile.

    • Plot the percent inhibition of sEH activity in the tissue vs. time to generate the PD profile.

    • Correlate the plasma concentration with the degree of enzyme inhibition to understand the exposure-response relationship.

Trustworthiness: This combined PK/PD approach is self-validating. If the compound shows high plasma exposure but no target inhibition in the tissue, it could indicate poor tissue penetration or rapid metabolism. Conversely, strong target inhibition confirms the compound is reaching its site of action.

Comparative Data: In Vitro vs. In Vivo Performance
ParameterTPPURationale & Implication
In Vitro Potency (IC₅₀) ~3.4 nM (murine sEH)Establishes the baseline concentration needed for inhibition at the enzyme level.
In Vivo Oral Bioavailability High in miceIndicates efficient absorption from the gut into the bloodstream, a critical hurdle.
In Vivo Target Occupancy >80% inhibition of liver sEH activity for >8h at 0.3 mg/kg, PODemonstrates that sufficient drug concentrations are achieved and maintained in a key metabolic organ to engage the target effectively over time.
Effective Dose (In Vivo) 0.1 - 1 mg/kg in rodent models of inflammation and hypertensionThis dose, which produces a therapeutic effect, is logically informed by the PK/PD data showing sustained target engagement.

Part 3: In Vivo Efficacy - Demonstrating a Therapeutic Effect

The ultimate test is whether engaging the target translates into a measurable, beneficial outcome in a disease model. This requires moving from healthy animal PK/PD studies to efficacy studies in models that recapitulate aspects of human disease.

Key Experiment: Lipopolysaccharide (LPS)-Induced Inflammation Model

This is a standard model to test the anti-inflammatory effects of sEH inhibitors. LPS, a component of bacterial cell walls, induces a powerful systemic inflammatory response.

Caption: sEH inhibition pathway in an LPS-induced inflammation model.

Protocol:

  • Acclimatization: Acclimate animals (e.g., C57BL/6 mice) to the facility for at least one week.

  • Pre-treatment: Administer the test compound (TPPU, e.g., 1 mg/kg, PO) or vehicle control one hour prior to the inflammatory challenge.

  • Inflammatory Challenge: Administer LPS (e.g., 1 mg/kg, IP) to induce inflammation.

  • Endpoint Measurement:

    • At a peak response time (e.g., 2-4 hours post-LPS), collect blood.

    • Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis:

    • Compare the cytokine levels between the vehicle-treated group and the TPPU-treated group.

    • A statistically significant reduction in cytokine levels in the TPPU group indicates in vivo anti-inflammatory efficacy.

Expertise & Causality: The choice of pre-treatment time is critical and should be directly informed by the Tₘₐₓ data from the PK study to ensure the compound is at or near its peak concentration when the inflammatory cascade begins. This logical linking of PK, PD, and efficacy studies is the hallmark of a well-designed drug discovery program.

Conclusion: A Unified Framework for Evaluation

The journey of a urea-based inhibitor from concept to validation requires a multi-faceted approach where each experimental stage logically informs the next.

  • In vitro studies establish the fundamental potency and selectivity, providing a quantitative benchmark (IC₅₀).

  • In vivo PK/PD studies bridge the gap by demonstrating that the compound can achieve sufficient exposure to engage its target in a complex biological system.

  • In vivo efficacy studies provide the ultimate validation, showing that this target engagement translates into a meaningful therapeutic outcome.

For a molecule like this compound, this framework is essential. While its in vitro activity might be readily determined, only through rigorous in vivo testing can its true potential as a therapeutic agent be understood. The success of well-characterized compounds like TPPU provides a clear and validated roadmap for the evaluation of the next generation of urea-based inhibitors.

References

  • Title: Soluble Epoxide Hydrolase: A Novel Therapeutic Target in Cardiovascular Diseases. Source: Journal of Cardiovascular Pharmacology URL: [Link]

  • Title: Orally bioavailable and potent inhibitors of soluble epoxide hydrolase from library screening. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Orally Active Ureido-Based Soluble Epoxide Hydrolase Inhibitors for the Treatment of Ocular Inflammatory Diseases. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The sEH inhibitor TPPU is a potent anti-inflammatory agent in vivo. Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(carbamoylamino)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(carbamoylamino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.